Ozolinone
Description
active metabolite of etozolin; RN refers to (Z)-isomer; structure in first source
Structure
3D Structure
Properties
CAS No. |
56784-39-5 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |
InChI Key |
NQFBZYYUAFJYNS-FPLPWBNLSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Appearance |
Solid powder |
Other CAS No. |
67565-42-8 67565-44-0 56784-39-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid ozolinone ozolinone, (Z)-(+)-isomer ozolinone, (Z)-(-)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of a New Antibiotic Class: A Technical Guide to the Discovery and Development of Ozolinones
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria represents a critical threat to global public health. In the ongoing search for novel antimicrobial agents, the oxazolidinone class has established itself as a vital tool in combating infections caused by resistant Gram-positive pathogens. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ozolinones, with a focus on key compounds that have shaped this important class of antibiotics.
A Serendipitous Discovery and a Resurgence of Interest
The journey of the ozolinones began not in the realm of human medicine, but in the field of agricultural science. In the late 1970s, scientists at E.I. DuPont de Nemours and Company first synthesized and investigated these compounds for their potential as agricultural fungicides. While these initial explorations did not yield a commercial product in that sector, they laid the essential chemical groundwork for future breakthroughs.
It wasn't until the late 1980s, driven by the escalating crisis of antibiotic resistance, particularly from Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), that the antibacterial potential of the oxazolidinone scaffold was revisited. Researchers at Pharmacia and Upjohn (now part of Pfizer) initiated a dedicated program to explore these compounds as potential human therapeutic agents. This renewed effort led to the identification of two promising candidates: eperezolid and linezolid. Ultimately, linezolid was selected for further development due to its superior pharmacokinetic profile and potent activity against a wide spectrum of Gram-positive pathogens.[1]
Mechanism of Action: Halting Protein Synthesis at its Inception
Oxazolidinones exert their antibacterial effect through a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[2][3][4][5] Unlike many other classes of antibiotics that target protein synthesis during the elongation phase, oxazolidinones prevent the formation of the functional 70S initiation complex, a crucial step for the translation of messenger RNA (mRNA) into protein.
The specific molecular target of oxazolidinones is the 50S ribosomal subunit. They bind to the A-site within the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S subunit. This binding action interferes with the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and halting the formation of the first peptide bond. The unique binding site and mechanism of action of oxazolidinones explain their lack of cross-resistance with other protein synthesis inhibitors.
Key this compound Compounds: A Comparative Overview
Several oxazolidinone compounds have been developed since the initial discovery, each with distinct properties. The following sections provide an overview of some of the most significant members of this class.
Linezolid
As the first oxazolidinone to be approved for clinical use, linezolid remains a cornerstone of this antibiotic class. It exhibits excellent activity against a broad range of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.
Tedizolid
Tedizolid is a second-generation oxazolidinone with enhanced potency against many Gram-positive pathogens compared to linezolid. It is administered as a phosphate prodrug, which is rapidly converted to the active tedizolid moiety in the body.
Radezolid
Radezolid is another oxazolidinone that has undergone clinical development and has demonstrated potent in vitro activity against a variety of Gram-positive bacteria.
Contezolid
Contezolid is a more recently developed oxazolidinone with a structural modification aimed at improving its safety profile, particularly concerning myelosuppression, which can be a side effect of this class.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent oxazolidinone compounds, providing a basis for comparison of their antibacterial activity and pharmacokinetic properties.
In Vitro Antibacterial Activity (MIC µg/mL)
| Organism | Linezolid | Tedizolid | Radezolid | LCB01-0648 |
| Staphylococcus aureus (MSSA) | 0.5-4 | 0.25-0.5 | 0.12-0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5-4 | 0.25-0.5 | 0.25-1 | 0.5 |
| Enterococcus faecalis (VSE) | 1-4 | 0.25-0.5 | 0.25-1 | 0.5 |
| Enterococcus faecium (VRE) | 1-4 | 0.25-1 | 0.5-2 | 0.5 |
| Streptococcus pneumoniae | 0.5-2 | 0.12-0.5 | 0.06-0.25 | 0.25 |
Data compiled from multiple sources. MIC ranges can vary based on specific strains and testing methodologies.
Pharmacokinetic Parameters
| Parameter | Linezolid | Tedizolid |
| Bioavailability (%) | ~100 | >80 |
| Protein Binding (%) | ~31 | 70-90 |
| Half-life (hours) | 4-6 | ~12 |
| Elimination | Renal and non-renal | Primarily hepatic |
Data compiled from multiple sources. Values can vary between patient populations.
Experimental Protocols: Elucidating the Mechanism of Action
The unique mechanism of action of oxazolidinones has been delineated through a series of key in vitro experiments. The following sections detail the methodologies for two fundamental assays.
Ribosome Binding Assay
This assay is designed to directly measure the binding of a radiolabeled oxazolidinone to its ribosomal target.
Materials:
-
Purified bacterial 70S ribosomes or 50S subunits
-
Radiolabeled oxazolidinone (e.g., [14C]-eperezolid)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters
-
Scintillation counter
Protocol:
-
Prepare reaction mixtures containing a fixed concentration of purified ribosomes or ribosomal subunits in the binding buffer.
-
Add increasing concentrations of the radiolabeled oxazolidinone to the reaction mixtures.
-
Incubate the mixtures on ice for a sufficient duration to allow for binding equilibrium to be reached (e.g., 1 hour).
-
Filter the reaction mixtures through nitrocellulose filters under a vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.
-
The data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) of the binding interaction.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of an oxazolidinone to inhibit the translation of a specific mRNA template in a cell-free system.
Materials:
-
Bacterial cell-free extract (S30 extract) containing ribosomes and other necessary translation factors
-
mRNA template (e.g., MS2 phage RNA)
-
Radiolabeled amino acid (e.g., [35S]-methionine)
-
Amino acid mixture (minus the radiolabeled amino acid)
-
Energy source (ATP, GTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Set up reaction mixtures containing the S30 extract, mRNA template, radiolabeled amino acid, unlabeled amino acid mixture, and energy source.
-
Add varying concentrations of the oxazolidinone compound to the reaction mixtures. A control reaction with no antibiotic should be included.
-
Initiate the translation reaction by incubating the mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol to remove any unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
The percentage of inhibition for each oxazolidinone concentration is calculated relative to the no-drug control, and the IC50 value (the concentration that causes 50% inhibition) can be determined.
Structure-Activity Relationship (SAR) Studies
The development of new and improved oxazolidinone antibiotics has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed that modifications to different parts of the oxazolidinone scaffold can significantly impact antibacterial potency, spectrum of activity, and safety profile. Key areas of modification include the C-5 side chain of the oxazolidinone ring, the N-phenyl ring, and the substituent at the para-position of the N-phenyl ring. For example, the acetamidomethyl side chain at the C-5 position, as seen in linezolid, is crucial for its interaction with the ribosomal binding site.
Conclusion
The discovery and development of the oxazolidinone class of antibiotics represent a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting the initiation of protein synthesis, provides a critical therapeutic option where other antibiotics may fail. Ongoing research continues to explore new oxazolidinone derivatives with improved potency, expanded spectra of activity, and enhanced safety profiles, ensuring that this important class of antibiotics will remain a vital part of the antimicrobial arsenal for years to come.
References
- 1. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Pulmonary Disposition of Tedizolid and Linezolid in a Murine Pneumonia Model under Variable Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Research on Ozolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "ozolinone" can be a source of ambiguity in chemical literature, as it has been used in the context of two distinct classes of pharmacologically active compounds: a thiazolidinone-based diuretic and the broad and highly significant oxazolidinone class of antibiotics. This technical guide provides an in-depth exploration of the early research on both of these compound families, offering a clear delineation of their respective chemistries, mechanisms of action, and foundational structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to aid researchers in understanding the historical context and seminal findings that paved the way for further development in these fields.
Part 1: The Diuretic this compound
Early research into diuretic agents identified this compound, a metabolite of the drug etozoline, as a compound with notable renal activity.[1] Studies from the late 1970s focused on elucidating its mechanism of action and characterizing its physiological effects, often in comparison to established diuretics like furosemide.
Mechanism of Action
This compound exerts its diuretic effect primarily by acting on the renal tubules. Early studies in dogs demonstrated that it inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes.[1] Its actions are similar to those of loop diuretics, such as furosemide, although it is considered somewhat less potent.[1] Specifically, this compound was found to depress tubular chloride reabsorption more than sodium reabsorption and increase potassium excretion.[1] Further investigations using micropuncture techniques in rats helped to localize its site of action within the nephron.[2] Interestingly, the diuretic activity of this compound is stereospecific. The levorotatory (-) isomer is the active diuretic, while the dextrorotatory (+) isomer is inactive and can actually inhibit the diuretic effect of furosemide by competing for the proximal tubular organic acid transport system.
Quantitative Data: Diuretic Activity
The following table summarizes key quantitative data from early studies on the diuretic effects of this compound in animal models.
| Parameter | Value | Species | Reference |
| Smallest Effective I.V. Dose | 1 mg/kg | Dog | |
| Dose for Maximal Diuretic Capacity | 50 mg/kg (I.V.) | Dog | |
| Fractional Tubular Sodium Reabsorption | Depressed to 67% at maximal effective doses | Dog |
Experimental Protocols
Materials:
-
Appropriate aromatic or aliphatic aldehyde
-
Primary amine (e.g., piperidine)
-
Thioglycolic acid (mercaptoacetic acid)
-
Anhydrous Zinc Chloride (ZnCl2)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Schiff's Base Formation:
-
Dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated Schiff's base by filtration. Wash with cold ethanol and dry.
-
-
Cyclo-condensation to form the Thiazolidinone Ring:
-
In a round-bottom flask, dissolve the synthesized Schiff's base (1 equivalent) and thioglycolic acid (1.2 equivalents) in DMF.
-
Add a catalytic amount of anhydrous ZnCl2.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and then dried.
-
-
Purification:
-
The crude thiazolidinone product is purified by recrystallization from a suitable solvent, such as ethanol or DMF.
-
This protocol is based on the methodology described in early studies evaluating the renal effects of this compound in dogs.
Materials:
-
Healthy adult mongrel dogs of either sex
-
Anesthetic (e.g., pentobarbital sodium)
-
Infusion pump
-
Physiological saline solution (0.9% NaCl)
-
Inulin and para-aminohippuric acid (PAH) for clearance measurements
-
This compound (dissolved in a suitable vehicle)
-
Furosemide (for comparison)
-
Bladder catheter
-
Blood collection supplies (syringes, tubes)
-
Analytical equipment for measuring sodium, potassium, chloride, inulin, and PAH concentrations in urine and plasma.
Procedure:
-
Animal Preparation:
-
Anesthetize the dogs and maintain anesthesia throughout the experiment.
-
Insert a catheter into the bladder for urine collection.
-
Cannulate a peripheral vein for the infusion of saline and test substances.
-
Cannulate an artery for blood sampling.
-
-
Hydration and Priming:
-
Infuse physiological saline at a constant rate to ensure adequate urine flow.
-
Administer a priming dose of inulin and PAH, followed by a continuous infusion to maintain stable plasma concentrations.
-
-
Control Period:
-
After an equilibration period, collect urine over several consecutive clearance periods (e.g., 10-20 minutes each).
-
Collect arterial blood samples at the midpoint of each clearance period.
-
-
Experimental Period:
-
Administer a single intravenous dose of this compound.
-
Immediately begin collecting urine and blood samples over a series of clearance periods to monitor the onset, magnitude, and duration of the diuretic effect.
-
In separate experiments, administer furosemide for a comparative analysis.
-
-
Sample Analysis:
-
Measure the volume of each urine sample.
-
Determine the concentrations of sodium, potassium, and chloride in both plasma and urine using flame photometry or ion-selective electrodes.
-
Analyze inulin and PAH concentrations to calculate the glomerular filtration rate (GFR) and effective renal plasma flow (ERPF), respectively.
-
-
Data Calculation:
-
Calculate urine flow rate, electrolyte excretion rates, fractional electrolyte excretion, GFR, and ERPF for both control and experimental periods.
-
Visualizations
Caption: Workflow for assessing the diuretic activity of this compound in a canine model.
Part 2: The Antibiotic Oxazolidinones
The oxazolidinones represent a major class of synthetic antibiotics, with linezolid being the first member approved for clinical use. Early research, dating back to the late 1980s, identified these compounds as potent inhibitors of bacterial protein synthesis with a novel mechanism of action, making them effective against a wide range of multidrug-resistant Gram-positive bacteria.
Mechanism of Action
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. Unlike many other protein synthesis inhibitors, they do not block elongation or termination. The core of their mechanism involves binding to the 50S ribosomal subunit. This interaction prevents the formation of a functional 70S initiation complex, which is a crucial early step in protein synthesis. Specifically, oxazolidinones interfere with the binding of the initiator N-formylmethionyl-tRNA (fMet-tRNA) to the P-site of the ribosome. This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.
Structure-Activity Relationship (SAR)
Early SAR studies were crucial in optimizing the antibacterial activity and safety profile of the oxazolidinones, ultimately leading to the discovery of linezolid. Key findings from this early research include:
-
The Oxazolidinone Core: The (S)-configuration at the C-5 position of the oxazolidinone ring is essential for antibacterial activity.
-
The N-Aryl Substituent (B-Ring): An N-phenyl group is a common feature. A fluorine atom at the meta-position of this phenyl ring generally enhances activity.
-
The C-5 Side Chain: An acetamidomethyl group at the C-5 position was found to be critical for potent activity, likely participating in hydrogen bonding within the ribosomal binding site. Modifications to this group, such as replacing the carbonyl oxygen with sulfur (thiourea), were found in some cases to increase in vitro activity.
-
The C-Ring: The substituent at the para-position of the N-phenyl ring (often a morpholine or piperazine ring) significantly influences pharmacokinetic properties and the antibacterial spectrum.
Quantitative Data: Antibacterial Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for early oxazolidinone compounds against key Gram-positive pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 | |
| Linezolid | Enterococcus faecium | 1 | |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.5 | |
| Tedizolid | Enterococcus faecium | 1 | |
| Compound 16 (5-thiourea analog) | Staphylococcus aureus | 4-8 times more potent than Linezolid (in vitro) |
Experimental Protocols
This protocol is based on the facile synthesis of linezolid and is representative of early methods for preparing this class of antibiotics.
Materials:
-
(R)-Epichlorohydrin
-
Substituted aniline (e.g., 3-fluoro-4-morpholinoaniline)
-
n-Butyllithium (n-BuLi)
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Potassium phthalimide
-
Hydrazine hydrate
-
Acetic anhydride
-
Appropriate solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Epoxide Formation:
-
Dissolve the substituted aniline in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Add n-BuLi dropwise to deprotonate the amine.
-
Add (R)-epichlorohydrin to the reaction mixture and allow it to slowly warm to room temperature. This reaction forms an amino alcohol intermediate.
-
-
Oxazolidinone Ring Formation:
-
Dissolve the amino alcohol in a suitable solvent like DCM.
-
Add a phosgene equivalent and a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization to the 2-oxazolidinone ring.
-
-
Introduction of the C-5 Side Chain:
-
The hydroxyl group at the C-5 position is typically converted to a leaving group (e.g., mesylate or tosylate).
-
The leaving group is then displaced with a nitrogen nucleophile, such as potassium phthalimide (Gabriel synthesis).
-
-
Deprotection and Acylation:
-
The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol.
-
The resulting primary amine is then acylated using acetic anhydride to yield the final N-acetyl group.
-
-
Purification:
-
The final product is purified by column chromatography or recrystallization to yield the pure oxazolidinone antibiotic.
-
This assay measures the ability of an oxazolidinone to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
mRNA template (e.g., MS2 phage RNA)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)
-
ATP and GTP
-
Reaction buffer (containing Tris-HCl, magnesium acetate, potassium acetate, ammonium acetate, DTT)
-
Oxazolidinone compound of interest
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the S30 extract, reaction buffer, ATP, GTP, and the amino acid mixture.
-
Add varying concentrations of the oxazolidinone compound to the reaction tubes. Include a control with no antibiotic.
-
-
Initiation of Translation:
-
Start the reaction by adding the mRNA template.
-
Incubate the reaction mixtures at 37 °C for a defined period (e.g., 30-60 minutes).
-
-
Protein Precipitation and Collection:
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins.
-
Collect the precipitated protein on glass fiber filters via vacuum filtration.
-
Wash the filters with cold TCA and ethanol to remove any unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each oxazolidinone concentration relative to the no-drug control.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of protein synthesis.
-
Visualizations
Caption: Oxazolidinones inhibit bacterial protein synthesis by preventing initiation complex formation.
Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.
References
- 1. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. II. Localization of tubular site of diuretic action by micropuncture in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ozolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinones represent a significant class of synthetic antibiotics, distinguished by their novel mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth exploration of the core mechanism by which ozolinones exert their antibacterial effects, focusing on their interaction with the bacterial ribosome. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antibiotic class.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Ozolinones are potent inhibitors of bacterial protein synthesis.[1] Unlike many other classes of antibiotics that target the elongation phase of translation, ozolinones act at the very early stages of protein synthesis, specifically by preventing the formation of a functional initiation complex.[1] This unique mechanism of action is a key reason for their effectiveness against a range of multidrug-resistant Gram-positive bacteria.
The primary target of ozolinones is the 50S subunit of the bacterial ribosome.[1] They bind to a specific site on the 23S rRNA at the peptidyl transferase center (PTC), in close proximity to the P-site. This binding sterically hinders the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and the subsequent formation of the first peptide bond. This action effectively halts the entire process of protein synthesis before it can begin.
Quantitative Analysis of Ozolinone Activity
The inhibitory activity of ozolinones has been quantified through various in vitro assays. The following tables summarize key quantitative data for representative this compound compounds.
| Compound | Assay | Organism/System | Value | Reference |
| Linezolid | Cell-free transcription-translation inhibition | E. coli | IC50 = 1.8 µM | (Shinabarger, 1999) |
| Eperezolid | Cell-free transcription-translation inhibition | E. coli | IC50 = 2.5 µM | (Shinabarger, 1999) |
| Linezolid | Initiation complex formation inhibition (70S ribosome) | E. coli | IC50 ≈ 110 µM | (Swaney et al., 1998) |
| Linezolid | Initiation complex formation inhibition (70S ribosome) | S. aureus | IC50 ≈ 130 µM | (Swaney et al., 1998) |
| Eperezolid | 50S ribosomal subunit binding | E. coli | Kd ≈ 20 µM | (Lin et al., 1997) |
Table 1: In Vitro Inhibitory Activity of Ozolinones. IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) values demonstrate the potency of ozolinones in inhibiting key steps of bacterial protein synthesis.
| This compound Analog | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | Reference |
| Linezolid | 1-4 | 1-4 | (Perry and Jarvis, 2001) |
| Tedizolid | 0.25-1 | 0.25-1 | (Zhanel et al., 2015) |
| Radezolid | 0.25-1 | 0.5-2 | (Lawrence et al., 2008) |
| Sutezolid | 0.5-2 | 1-4 | (Wallis et al., 2014) |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Analogs. MIC values highlight the antibacterial efficacy of different this compound derivatives against clinically relevant resistant strains.
Signaling Pathway of this compound Action
The following diagram illustrates the key steps in bacterial protein synthesis and the specific point of inhibition by ozolinones.
Figure 1: this compound Mechanism of Action. This diagram illustrates how ozolinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis.
Experimental Protocols
The mechanism of action of ozolinones has been elucidated through a series of key experiments. Detailed methodologies for these experiments are provided below.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Materials:
-
E. coli S30 extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound compound of interest
-
Amino acid mixture (including a radiolabeled amino acid if using autoradiography)
-
Reaction buffer and cofactors (ATP, GTP, etc.)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (for radiolabeled detection) or appropriate substrate for colorimetric/luminescent detection.
Protocol:
-
Prepare a reaction mixture containing the S30 extract, reaction buffer, amino acids, and cofactors.
-
Add varying concentrations of the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-drug control.
-
Initiate the reaction by adding the plasmid DNA template.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by placing them on ice.
-
To quantify protein synthesis, precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitate on a filter membrane and wash with TCA.
-
If using a radiolabeled amino acid, measure the radioactivity of the filters using a scintillation counter. Alternatively, if using a reporter enzyme, measure its activity using a suitable substrate and a spectrophotometer or luminometer.
-
Calculate the percent inhibition of protein synthesis for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Figure 2: Workflow for In Vitro Translation Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory effect of ozolinones on bacterial protein synthesis in a cell-free system.
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of a radiolabeled this compound to its ribosomal target.
Materials:
-
Purified bacterial 70S ribosomes or 50S and 30S subunits
-
Radiolabeled this compound (e.g., [14C]-eperezolid)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of reaction tubes containing a fixed concentration of ribosomes (or ribosomal subunits) in binding buffer.
-
Add increasing concentrations of the radiolabeled this compound to the tubes.
-
For competition assays, add a fixed concentration of radiolabeled this compound and increasing concentrations of an unlabeled competitor antibiotic.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane stacked on top of a nylon membrane using a vacuum apparatus. The nitrocellulose membrane binds ribosomes and ribosome-ligand complexes, while unbound ligand passes through to the nylon membrane.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Dry the filters and measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.
-
Calculate the amount of bound this compound at each concentration.
-
For saturation binding experiments, plot the amount of bound this compound against the concentration of free this compound and determine the dissociation constant (Kd) and the number of binding sites (Bmax) using Scatchard analysis.
-
For competition experiments, determine the IC50 of the unlabeled competitor.
Figure 3: Workflow for Ribosome Filter Binding Assay. This diagram details the procedure for quantifying the direct interaction between ozolinones and their ribosomal target.
Conclusion
The mechanism of action of ozolinones, centered on the inhibition of the initiation of bacterial protein synthesis, provides a distinct advantage in an era of growing antibiotic resistance. Their unique binding site on the 50S ribosomal subunit and their interference with the formation of the 70S initiation complex make them a valuable class of antibacterial agents. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for professionals in the field of drug discovery and development, facilitating further research and the design of next-generation this compound antibiotics.
References
The Antibacterial Spectrum of Ozolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidinones are a class of synthetic antibacterial agents that have become a critical tool in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action, which inhibits protein synthesis at a very early stage, sets them apart from other antibiotic classes and minimizes the potential for cross-resistance.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of activity of ozolinones, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1][3] They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is an essential step in bacterial translation.[1] This action occurs at the P site of the ribosomal 50S subunit. By interfering with the binding of the initiator fMet-tRNA to the ribosomal peptidyltransferase P-site, oxazolidinones effectively block the formation of the first peptide bond. This unique mechanism means that resistance to other protein synthesis inhibitors does not typically affect the activity of oxazolidinones.
References
Ozolinone: A Comprehensive Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone is a key pharmacologically active metabolite of the diuretic drug etozoline. As a member of the thiazolidinone class of compounds, its chemical and physical properties, particularly its solubility, are of paramount importance for its study and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Properties of this compound
This compound is a chiral molecule, and its properties are summarized in the table below. While experimental data for some properties are readily available, others, such as the boiling point and pKa, are less commonly reported and may be estimated through computational models.
| Property | Value | Source |
| IUPAC Name | (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid | [1] |
| Chemical Formula | C₁₁H₁₆N₂O₃S | [2][3] |
| Molecular Weight | 256.32 g/mol | [2][3] |
| Melting Point | 164 °C (with decomposition) | |
| Boiling Point | Not experimentally determined (Predicted) | |
| pKa | Not experimentally determined (Predicted) | |
| Appearance | White to off-white crystalline powder (inferred from related compounds) |
Solubility Profile
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, like many other oxazolidinones, is characterized by poor water solubility. Quantitative solubility data in common laboratory solvents are not widely published. The following table provides a qualitative summary based on the general characteristics of this class of compounds.
| Solvent | Solubility |
| Water | Poorly soluble |
| Ethanol | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
The lipophilic nature of this compound can be inferred from its predicted octanol-water partition coefficient (LogP). A higher LogP value generally corresponds to lower aqueous solubility.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the chemical and physical properties of a compound. The following sections outline standard experimental protocols for key parameters.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that can indicate its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For pure compounds, the melting range is typically narrow.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a co-solvent system like water-methanol for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Solubility Determination
Determining the quantitative solubility of a compound is essential for formulation development and pharmacological studies.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Signaling Pathways and Mechanisms
Mechanism of Action of Oxazolidinones
This compound belongs to the broader class of oxazolidinone antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the known chemical properties and solubility of this compound. While some physical constants like boiling point and pKa require further experimental determination or more robust computational prediction, the provided information on its identity, molecular weight, and melting point serves as a solid foundation for further research. The qualitative solubility profile and the detailed experimental protocols offer practical guidance for laboratory work. The diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of key concepts for drug development professionals. Further studies to obtain precise quantitative solubility data in various pharmaceutically relevant solvents are warranted to fully characterize this important molecule.
References
Ozolinone Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozolinone, the active metabolite of the diuretic etozoline, exerts its effects through a distinct structure-activity relationship (SAR) primarily defined by its stereochemistry. As a loop diuretic, its mechanism of action involves the inhibition of sodium and chloride reabsorption in the renal tubules. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on its core structural features and their impact on diuretic potency. Detailed experimental protocols for assessing diuretic activity and relevant signaling pathways are also presented to support further research and development in this area.
Introduction
This compound is a thiazolidinone derivative that acts as a potent diuretic, exhibiting a pharmacological profile similar to that of furosemide.[1] It is the active metabolite of the pro-drug etozoline.[1] The diuretic effect of this compound is rapid in onset and is characterized by increased excretion of sodium, chloride, and potassium.[1][2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the design of novel and more effective diuretic agents. This guide summarizes the key SAR findings, experimental methodologies, and the proposed mechanism of action of this compound.
Core Structure-Activity Relationship of this compound
The diuretic activity of this compound is critically dependent on its stereochemistry. The molecule possesses a chiral center at the C5 position of the thiazolidinone ring. The levorotatory (-)-enantiomer is the active diuretic agent, while the dextrorotatory (+)-enantiomer is devoid of significant diuretic activity.[2]
Stereochemistry
The profound difference in activity between the enantiomers of this compound is the most critical aspect of its SAR. The (-)-ozolinone is a potent diuretic, whereas the (+)-ozolinone is practically inactive. This stereospecificity suggests a specific interaction with a chiral binding site within the renal tubules.
Thiazolidinone Scaffold
While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, general principles for related thiazolidinone and thiazide diuretics can provide some insights. For thiazide diuretics, for instance, substitutions at various positions on the heterocyclic ring system significantly influence diuretic potency and duration of action. For the broader class of 4-thiazolidinones, biological activity is known to be modulated by substituents at the C2 and N3 positions.
Quantitative Data
The most definitive quantitative SAR data for this compound comes from the comparative studies of its enantiomers.
| Compound | Dose | Urine Flow (mL/min) | Fractional Na+ Excretion (%) | Fractional Cl- Excretion (%) | Fractional K+ Excretion (%) | Reference |
| (+)-Ozolinone | 40 µg/kg/min | 0.9 ± 0.1 | 5.6 ± 0.3 | 5.8 ± 0.4 | 49 ± 5 | |
| (-)-Ozolinone | 40 µg/kg/min | 4.0 ± 0.3 | 29.8 ± 3.0 | 35.7 ± 4.1 | 87 ± 4 |
Data from studies in anesthetized dogs.
| Compound | Dose | Fractional Na+ Excretion (%) | Fractional Lithium Excretion (%) | Reference |
| l-Ozolinone | 100 mg/kg | 25 | 60 | |
| d-Ozolinone | 100 mg/kg | small natriuresis | No significant effect |
Data from studies in conscious water-loaded rats.
Mechanism of Action and Signaling Pathways
This compound exerts its diuretic effect primarily by inhibiting the reabsorption of sodium and chloride ions in the renal tubules, with a mechanism comparable to that of furosemide. Micropuncture studies have indicated that its site of action is localized in the renal tubules. The levorotatory enantiomer, (-)-ozolinone, is responsible for this inhibitory action.
An important aspect of this compound's mechanism is its interaction with prostaglandin synthesis. The diuretic and renin-releasing effects of (-)-ozolinone are associated with an increase in urinary prostaglandin excretion. Inhibition of prostaglandin synthesis with indomethacin has been shown to blunt the diuretic and renin-releasing effects of (-)-ozolinone, suggesting a prostaglandin-dependent mechanism.
Proposed Signaling Pathway for this compound-Induced Diuresis
Caption: Proposed signaling pathway for (-)-ozolinone-induced diuresis.
Experimental Protocols
General Synthesis of this compound Analogs
General Solid-Phase Synthesis Workflow:
-
Immobilization: A suitable carbamate is immobilized on a solid support resin (e.g., Wang resin) by reacting the resin with an appropriate isocyanate.
-
Alkylation: The immobilized carbamate is then alkylated to introduce the desired side chains. This step is crucial for creating analogs with diverse substitutions.
-
Cyclization and Cleavage: The final oxazolidinone ring is formed through an intramolecular cyclization reaction, which concurrently cleaves the molecule from the solid support, yielding the final product.
Caption: General experimental workflow for the solid-phase synthesis of this compound analogs.
In Vivo Diuretic Activity Screening in Rats
This protocol is a standard method for evaluating the diuretic activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages
-
Normal saline (0.9% NaCl)
-
Test compound (this compound or analog)
-
Reference diuretic (e.g., furosemide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Flame photometer
-
Urine collection vessels
Procedure:
-
Animal Acclimatization: Acclimatize rats to metabolic cages for several days before the experiment.
-
Fasting: Deprive the animals of food and water for 18 hours prior to the experiment.
-
Hydration: Administer normal saline orally (e.g., 25 mL/kg body weight) to ensure a uniform state of hydration.
-
Dosing: Divide the rats into groups (n=6 per group):
-
Control group: Administer vehicle.
-
Reference group: Administer furosemide (e.g., 10 mg/kg).
-
Test groups: Administer the test compound at various doses.
-
-
Urine Collection: Place the animals back in the metabolic cages and collect urine at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurement of Urine Volume: Record the total volume of urine collected for each group at each time point.
-
Electrolyte Analysis: Determine the concentration of Na+, K+, and Cl- in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the diuretic action, natriuretic excretion, and other relevant parameters. Compare the results of the test groups with the control and reference groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The structure-activity relationship of this compound is fundamentally dictated by its stereochemistry, with the (-)-enantiomer being the active diuretic principle. Its mechanism of action, similar to loop diuretics, involves the inhibition of Na+ and Cl- reabsorption in the renal tubules, a process that appears to be modulated by prostaglandins. While comprehensive SAR data for a wide array of this compound analogs is not extensively documented, the established stereospecificity provides a critical foundation for the design of new diuretic agents. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel this compound derivatives, facilitating further exploration of this important class of diuretics. Future research should focus on the synthesis and testing of a systematic series of analogs to build a more detailed quantitative SAR model, which could lead to the development of diuretics with improved efficacy and safety profiles.
References
Foundational Studies of Oxazolidinone Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational studies of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. Oxazolidinones are indispensable in combating multi-drug resistant Gram-positive infections. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the evolution of resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis, a mechanism distinct from other classes of protein synthesis inhibitors.[1][2] This unique mode of action is a primary reason for their effectiveness against bacteria that have developed resistance to other antibiotics.
The key steps in the mechanism of action are:
-
Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[3][4]
-
Interference with Initiation Complex Formation: This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[2] Specifically, it interferes with the correct positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the first peptide bond.
Below is a diagram illustrating the bacterial protein synthesis initiation pathway and the inhibitory action of oxazolidinone antibiotics.
Quantitative Data: Comparative Antibacterial Activity
The in vitro activity of oxazolidinone antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for key oxazolidinone antibiotics against clinically important Gram-positive pathogens.
Table 1: MICs of Oxazolidinones against Staphylococcus aureus
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Linezolid | MRSA | 1.5 | 2 | 0.25 - 3 | |
| Linezolid | MRSA | 2 | 4 | 0.38 - 4 | |
| Tedizolid | MRSA | 0.38 | 0.5 | 0.13 - 0.75 | |
| Tedizolid | MRSA | 0.5 | 0.5 | - | |
| Radezolid | MRSA | - | - | ≤0.125 - 0.5 |
MRSA: Methicillin-Resistant Staphylococcus aureus
Table 2: MICs of Oxazolidinones against Enterococcus Species
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Linezolid | VRE | 0.75 | 1.5 | 0.25 - 2 | |
| Linezolid | VRE | 2 | 2 | - | |
| Tedizolid | VRE (E. faecium) | 0.5 | 1 | - | |
| Tedizolid | VRE (E. faecium) | 0.5 | 0.5 | - | |
| Radezolid | VRE (E. faecalis) | - | - | 0.5 - 1 |
VRE: Vancomycin-Resistant Enterococci
Table 3: MICs of Oxazolidinones against Mycobacterium tuberculosis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Sutezolid | 0.0625 | 0.125 | |
| Tedizolid | ≤0.5 | ≤0.5 | |
| Linezolid | ≤0.5 | ≤0.5 | |
| Delpazolid | 1 | 2 |
Structure-Activity Relationships (SAR)
The antibacterial potency of oxazolidinones is significantly influenced by their chemical structure. Foundational studies have established key SAR principles that guide the design of new analogs with improved efficacy and safety profiles.
Table 4: Key Structure-Activity Relationships of Oxazolidinones
| Structural Moiety | Modification | Impact on Activity | Reference(s) |
| Oxazolidinone A-Ring | C-5 substituent | The (S)-acetamidomethyl group is crucial for potent activity. Modifications can alter potency and spectrum. | |
| N-Aryl B-Ring | 3-fluorophenyl group | A meta-fluoro substitution on the phenyl ring generally enhances activity. | |
| C-Ring | Introduction of a D-ring | Can enhance potency, especially against resistant strains. | |
| C-5 Side Chain | Replacement of acetamide | Hydroxymethyl or 1,2,3-triazole groups can retain activity against certain linezolid-resistant strains (e.g., those with the cfr gene). |
Mechanisms of Resistance
Although the development of resistance to oxazolidinones is relatively slow, several mechanisms have been identified:
-
Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, which is the binding site for oxazolidinones. Mutations in ribosomal proteins L3 and L4 have also been reported to confer resistance.
-
Acquisition of Resistance Genes: The acquisition of transferable genes, such as cfr (chloramphenicol-florfenicol resistance), can lead to resistance. The cfr gene encodes an rRNA methyltransferase that modifies A2503 in the 23S rRNA, reducing the binding affinity of oxazolidinones.
The logical relationship between these resistance mechanisms is depicted in the following diagram.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational oxazolidinone studies.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism on a solid medium.
Experimental Workflow:
Methodology:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent (e.g., DMSO) at a known concentration.
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the antibiotic stock solution in sterile molten Mueller-Hinton agar (or another appropriate agar medium) at 45-50°C.
-
For each concentration, add a defined volume of the antibiotic solution to the molten agar to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the oxazolidinone that completely inhibits the visible growth of the bacteria at the inoculation spot.
Ribosome Binding Assay
This assay measures the direct interaction of a radiolabeled oxazolidinone with the bacterial ribosome.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes and 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli or S. aureus) using standard ultracentrifugation techniques.
-
Binding Reaction:
-
In a reaction tube, combine the purified ribosomes (or subunits) with a known concentration of the ¹⁴C-labeled oxazolidinone (e.g., [¹⁴C]eperezolid).
-
Incubate the mixture under appropriate buffer conditions and temperature to allow for binding.
-
-
Separation of Bound and Unbound Ligand: Separate the ribosome-bound oxazolidinone from the unbound drug using a method such as nitrocellulose filter binding. The ribosomes and bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Quantification:
-
Wash the filters to remove any non-specifically bound ligand.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Perform competition experiments by including increasing concentrations of an unlabeled competitor antibiotic (e.g., chloramphenicol or lincomycin) to determine if the oxazolidinone binds to a similar site.
-
Use Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.
-
In Vitro Transcription-Translation Inhibition Assay
This cell-free assay assesses the ability of an oxazolidinone to inhibit the synthesis of a reporter protein from a DNA or mRNA template.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.
-
Reaction Mixture:
-
Set up a reaction mixture containing the S30 extract, a suitable DNA or mRNA template (e.g., plasmid DNA encoding a reporter gene like luciferase or β-galactosidase, or MS2 phage RNA), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), ATP, GTP, and an appropriate buffer system.
-
Add varying concentrations of the oxazolidinone antibiotic to the reaction mixtures.
-
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Measurement of Protein Synthesis:
-
If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on glass fiber filters, and measure the incorporated radioactivity using a scintillation counter.
-
If a reporter gene was used, measure the enzymatic activity of the synthesized protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis at each oxazolidinone concentration compared to a no-drug control.
-
Determine the IC₅₀ value, which is the concentration of the oxazolidinone that causes 50% inhibition of protein synthesis.
-
This technical guide provides a foundational understanding of oxazolidinone antibiotics for researchers and professionals in drug development. The provided data, protocols, and diagrams serve as a valuable resource for further investigation and development in this critical area of antimicrobial research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. upload.orthobullets.com [upload.orthobullets.com]
- 3. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to Oxazolidinone Derivatives and Their Core Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of oxazolidinone derivatives, a critical class of synthetic antibiotics. We will delve into their core chemical structure, mechanism of action, structure-activity relationships (SAR), and the experimental protocols essential for their synthesis and evaluation.
The Oxazolidinone Core: A Foundation for Antibacterial Activity
Oxazolidinones are a class of synthetic antibacterial agents characterized by a 2-oxazolidinone ring.[1] This core structure is fundamental to their biological activity. The first clinically approved member of this class was Linezolid, which has become a vital tool in treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]
The general structure of antibacterial oxazolidinones consists of several key components that can be modified to optimize their efficacy and pharmacokinetic properties:
-
A-Ring: The foundational 2-oxazolidinone ring. The (S)-configuration at the C-5 position is crucial for antibacterial activity.
-
B-Ring: An N-aryl substituent, typically a fluorinated phenyl ring, which is essential for binding to the bacterial ribosome.
-
C-5 Side Chain: Modifications at this position significantly influence the potency and spectrum of activity. The acetamidomethyl side chain of linezolid is a common feature, but other substituents have been explored to enhance activity against resistant strains.
-
C-Ring: A substituent at the para-position of the B-ring, which can be modified to improve pharmacokinetic properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[4][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors. The binding of oxazolidinones to the 23S rRNA of the 50S subunit is a critical interaction.
dot
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazolidinone Pharmacophore: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core structural features, mechanism of action, and structure-activity relationships of oxazolidinone antibiotics, tailored for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant bacteria represents a significant global health challenge, necessitating the development of novel antimicrobial agents. Oxazolidinones are a unique, entirely synthetic class of antibiotics that have become a critical tool in combating infections caused by resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their distinct mechanism of action, which targets an early stage of protein synthesis, sets them apart from other antibiotic classes and contributes to their effectiveness against otherwise resistant strains.[2] This technical guide provides a comprehensive overview of the oxazolidinone pharmacophore, detailing its interaction with the bacterial ribosome, the functional outcomes of this binding, and the experimental methodologies employed to elucidate these processes.
Core Structure and Mechanism of Action
The fundamental scaffold of the oxazolidinone pharmacophore consists of a 2-oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and a critical substituent at the C-5 position of the A-ring.[1] Modifications at these key positions have a significant impact on the antibacterial potency, spectrum of activity, and pharmacokinetic properties of these compounds.[1]
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis.[2] Unlike many other protein synthesis inhibitors that act during the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting the formation of the 70S initiation complex, a crucial step in the commencement of protein translation. This unique mechanism is a primary reason for the lack of cross-resistance with other classes of antibiotics.
The binding site for oxazolidinones is located within the central loop of domain V of the 23S rRNA. Key nucleotide residues involved in this interaction include U2113, A2114, U2118, A2119, and C2153. The interaction of the oxazolidinone molecule with these residues stabilizes a non-productive conformation of the ribosome, effectively halting protein synthesis before it can begin.
Signaling Pathway: Inhibition of Translation Initiation
The following diagram illustrates the mechanism by which oxazolidinones inhibit the formation of the translation initiation complex.
Caption: Mechanism of Oxazolidinone Action.
Structure-Activity Relationships (SAR)
Extensive research has elucidated the key structural features of the oxazolidinone pharmacophore that are essential for its antibacterial activity. The following table summarizes the general structure-activity relationships.
| Structural Component | Modification | Impact on Activity | References |
| A-Ring (Oxazolidinone) | (S)-configuration at C-5 is crucial. | The (R)-enantiomer is significantly less active. | |
| B-Ring (N-aryl) | 3-fluoro substitution | Generally increases potency. | |
| 4-substitution | Can expand the antibacterial spectrum. | ||
| C-5 Substituent | Acetamidomethyl group | Important for potent activity. | |
| Replacement of carbonyl oxygen with sulfur | Can enhance in vitro activity. | ||
| Introduction of various heterocyclic rings | Can improve potency and pharmacokinetic properties. | ||
| C- and D-Rings (additional rings on B-ring) | Aromatic or heteroaromatic rings | Can enhance potency, especially against resistant strains. |
The following diagram illustrates the key structural components of the oxazolidinone pharmacophore and their influence on antibacterial activity.
Caption: Oxazolidinone Structure-Activity Relationships.
Quantitative Data: In Vitro Activity of Oxazolidinone Analogs
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of selected oxazolidinone analogs against various Gram-positive bacterial strains, including resistant phenotypes.
Table 1: MIC (µg/mL) of Oxazolidinones Against Susceptible and Resistant S. aureus
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (Linezolid-Resistant) | References |
| Linezolid | 1-2 | 1-2 | 8-64 | |
| Tedizolid | 0.25-0.5 | 0.25-0.5 | 1-4 | |
| Contezolid | 0.25-1 | 0.25-1 | 1-2 | |
| Radezolid | 0.25-0.5 | 0.25-0.5 | 1-2 | |
| TR-700 | 0.12-0.25 | 0.12-0.25 | 0.5-1 |
Table 2: MIC (µg/mL) of Oxazolidinones Against Enterococcus Species
| Compound | E. faecalis (VSE) | E. faecium (VRE) | References |
| Linezolid | 1-2 | 1-2 | |
| Tedizolid | 0.25-0.5 | 0.25-0.5 | |
| Contezolid | 0.5-1 | 0.5-1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of oxazolidinone compounds against bacterial isolates, following CLSI guidelines.
Workflow Diagram:
Caption: Broth Microdilution MIC Assay Workflow.
Methodology:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the oxazolidinone is prepared in a suitable solvent. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the oxazolidinone that completely inhibits visible growth of the organism as detected by the unaided eye.
Ribosome Binding Assay (Competitive Fluorescence Polarization)
This assay measures the ability of an oxazolidinone to compete with a fluorescently labeled ligand for binding to the bacterial ribosome.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled oxazolidinone probe in DMSO.
-
Prepare serial dilutions of the unlabeled test oxazolidinone compound in assay buffer.
-
Dilute purified 70S bacterial ribosomes to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well black plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.
-
Add varying concentrations of the unlabeled test oxazolidinone to the wells. Include control wells with no competitor.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the concentration of the unlabeled competitor.
-
Fit the data to a competitive binding model to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the test compound.
-
In Vitro Translation Inhibition Assay
This assay quantifies the ability of an oxazolidinone to inhibit the synthesis of a reporter protein in a cell-free system.
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing an E. coli S30 extract (or a purified PURE system), a suitable mRNA template (e.g., encoding luciferase or a fluorescent protein), a mixture of amino acids including a labeled amino acid (e.g., [³⁵S]-methionine), and ATP/GTP as an energy source.
-
Aliquot the master mix into reaction tubes.
-
-
Addition of Inhibitor:
-
Add serial dilutions of the oxazolidinone compound to the reaction tubes. Include a no-drug control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.
-
-
Detection of Protein Synthesis:
-
If using a radiolabeled amino acid, the reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins. The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
If using a reporter enzyme like luciferase, the appropriate substrate is added, and the resulting luminescence is measured with a luminometer.
-
-
Data Analysis:
-
The amount of protein synthesized is plotted against the concentration of the oxazolidinone.
-
The data is fitted to a dose-response curve to determine the IC₅₀ value, representing the concentration of the compound that inhibits protein synthesis by 50%.
-
Conclusion
The oxazolidinone pharmacophore remains a cornerstone in the fight against multidrug-resistant Gram-positive bacteria. A thorough understanding of its core structure, mechanism of action, and structure-activity relationships is paramount for the rational design of new and improved analogs. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of novel oxazolidinone candidates. As resistance to current oxazolidinones emerges, continued research and development in this area are essential to maintain a robust pipeline of effective antibacterial agents. The strategic modification of the oxazolidinone scaffold, guided by a deep understanding of its interaction with the ribosomal target, holds the key to overcoming existing resistance mechanisms and expanding the clinical utility of this important class of antibiotics.
References
The Ozolinone Binding Site on the Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ozolinones, a critical class of synthetic antibiotics, exert their therapeutic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a comprehensive technical overview of the ozolinone binding site on the ribosome, detailing the molecular interactions, mechanism of action, and the experimental methodologies used to elucidate these features. Quantitative binding data and resistance mechanisms are also presented to provide a complete picture for researchers and professionals in drug development.
The this compound Binding Pocket: A High-Affinity Target
Ozolinones bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC) .[1][2][3][4][5] This region is highly conserved and is responsible for catalyzing peptide bond formation. The binding of ozolinones sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby inhibiting a crucial step in protein synthesis.
The binding pocket is primarily composed of nucleotides of the 23S rRNA , specifically within Domain V. Key nucleotides that form direct interactions with ozolinones include universally conserved residues. The binding of ozolinones can stabilize a non-productive conformation of the universally conserved 23S rRNA nucleotide U2585, which is critical for peptide bond formation.
Overlap with Other Antibiotic Binding Sites
The this compound binding site significantly overlaps with the binding sites of other classes of antibiotics that also target the PTC, such as chloramphenicol and lincomycin. This is supported by competitive binding assays and the observation that some resistance mutations confer cross-resistance to these antibiotics.
Quantitative Analysis of this compound-Ribosome Interactions
The affinity of ozolinones for the ribosome has been quantified using various biochemical and biophysical techniques. These studies provide valuable data for understanding the structure-activity relationship (SAR) and for the development of new derivatives with improved potency.
| This compound Derivative | Dissociation Constant (Kd) | Experimental Method | Organism | Reference |
| Eperezolid | ~20 µM | Scatchard analysis with [14C]eperezolid | Escherichia coli | |
| PNU-177553 | 94 ± 44 µM | 1H NMR line-broadening analysis | Bacterial 70S ribosomes | |
| Eperezolid (PNU-100592) | 195 ± 40 µM | 1H NMR line-broadening analysis | Bacterial 70S ribosomes |
| In Vitro Inhibition Data | IC50 | Assay | Organism | Reference |
| Eperezolid | 30 µM (sensitive strain) | In vitro protein translation | Staphylococcus aureus | |
| Eperezolid | 75 µM (resistant strain) | In vitro protein translation | Staphylococcus aureus | |
| Linezolid | ~2 µM (50% inhibition) | In vitro coupled transcription-translation | Escherichia coli | |
| Linezolid | ~10 µM (90% inhibition) | In vitro coupled transcription-translation | Escherichia coli | |
| PNU-100766 (Linezolid) | 110 µM | EF-G-mediated translocation | Escherichia coli | |
| PNU-140693 | 41 µM | EF-G-mediated translocation | Escherichia coli | |
| PNU-176798 | 8 µM | EF-G-mediated translocation | Escherichia coli |
Mechanism of Action: Inhibition of the First Peptide Bond Formation
Ozolinones are unique in their mechanism of action, primarily inhibiting the initiation phase of protein synthesis . They interfere with the binding of the initiator fMet-tRNA to the ribosomal P-site. This prevents the formation of the first peptide bond, a critical step in initiating protein synthesis. While they bind at the A-site of the PTC, their effect is exerted on the P-site bound initiator tRNA.
Figure 1. This compound's inhibitory effect on the formation of the 70S initiation complex.
Experimental Protocols for Studying this compound-Ribosome Interactions
A variety of sophisticated experimental techniques have been employed to define the this compound binding site and mechanism of action.
X-ray Crystallography
This technique provides high-resolution structural data of the this compound bound to the 50S ribosomal subunit.
Protocol Outline:
-
Crystallization of the 50S Ribosomal Subunit: Large ribosomal subunits are purified from bacteria (e.g., Deinococcus radiodurans or Haloarcula marismortui) and crystallized under specific buffer and precipitant conditions.
-
Soaking or Co-crystallization: The crystals are soaked in a solution containing the this compound antibiotic, allowing the drug to diffuse into the binding pocket.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the ribosome and the bound this compound is built and refined.
Figure 2. Workflow for determining the structure of an this compound-ribosome complex using X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.
Protocol Outline:
-
Sample Preparation: Purified 70S ribosomes are incubated with the this compound antibiotic.
-
Vitrification: A small aliquot of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane to form a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: Thousands of particle images are processed and averaged to generate a high-resolution 3D reconstruction of the ribosome-ozolinone complex.
Biochemical Assays
A variety of biochemical assays are used to probe the functional consequences of this compound binding.
-
In Vitro Transcription-Translation Assays: These assays measure the overall inhibitory effect of ozolinones on protein synthesis using cell-free extracts.
-
fMet-tRNA Binding Assays: These assays directly measure the ability of ozolinones to inhibit the binding of the initiator tRNA to the ribosome.
-
Puromycin Reaction: This assay is used to assess the activity of the peptidyl transferase center. Ozolinones generally do not inhibit this reaction, indicating a distinct mechanism from other PTC-targeting antibiotics.
-
Competitive Binding Assays: Radiolabeled ozolinones are used to demonstrate competition for binding with other antibiotics that target the PTC.
Resistance to Ozolinones
Resistance to ozolinones primarily arises from modifications in the drug's binding site on the ribosome.
Mutations in 23S rRNA
The most common mechanism of resistance is the acquisition of point mutations in the 23S rRNA gene, particularly within Domain V. The G2576U mutation (E. coli numbering) is one of the most frequently observed mutations in clinical isolates. Other mutations, such as G2032A, have also been identified. These mutations can reduce the binding affinity of ozolinones to the ribosome.
Alterations in Ribosomal Proteins
Mutations in ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with this compound resistance. These mutations are thought to indirectly affect the conformation of the PTC, thereby reducing drug binding.
Cfr Methyltransferase
The acquisition of the cfr gene, which encodes a methyltransferase, confers resistance to ozolinones and several other classes of antibiotics. The Cfr enzyme methylates an adenosine residue (A2503) in the 23S rRNA, which is located in the this compound binding pocket, thereby sterically hindering drug binding.
Figure 3. Mechanisms of resistance to this compound antibiotics.
Conclusion
The this compound binding site on the bacterial ribosome is a well-characterized and validated target for antibiotic development. A deep understanding of the molecular interactions, mechanism of action, and resistance pathways is crucial for the design of next-generation ozolinones that can overcome existing resistance and provide new therapeutic options against multidrug-resistant pathogens. The experimental approaches outlined in this guide provide a robust framework for the continued investigation and exploitation of this important antibiotic target.
References
- 1. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to Eperezolid in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ozolinone Synthesis: Application Notes and Protocols for Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozolinone is a thiazolidinone derivative recognized for its diuretic properties. Its synthesis in a research laboratory setting is achievable through a multi-step process involving the formation of a key thiourea intermediate followed by cyclization. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for research and development applications. It includes a summary of quantitative data, detailed methodologies, and visualizations of the synthetic workflow and proposed mechanism of action to facilitate a comprehensive understanding for researchers in medicinal chemistry and drug development.
Introduction
This compound, with the chemical structure 3-methyl-4-phenyl-1,2,4-thiazolidin-5-one, is a diuretic agent that acts primarily on the proximal tubule of the nephron. Understanding its synthesis is crucial for researchers exploring its structure-activity relationships, developing novel analogs, or investigating its pharmacological properties. This document outlines a reliable protocol for the laboratory-scale synthesis of this compound.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be accomplished in two main stages: the formation of 1-methyl-3-phenylthiourea from methyl isothiocyanate and aniline, followed by the cyclization of this intermediate with an α-haloacyl halide, such as chloroacetyl chloride, to yield the this compound core structure.
Table 1: Summary of a Representative this compound Synthesis Protocol
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Formation of 1-methyl-3-phenylthiourea | Methyl isothiocyanate, Aniline | Ethanol | Reflux (approx. 78) | 2 | ~85 |
| 2 | Cyclization to this compound | 1-methyl-3-phenylthiourea, Chloroacetyl chloride, Triethylamine | Dichloromethane | 0 to RT | 4 | ~70 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3-phenylthiourea
Materials:
-
Methyl isothiocyanate
-
Aniline
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (0.1 mol) in 100 mL of absolute ethanol.
-
Slowly add methyl isothiocyanate (0.1 mol) to the aniline solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The expected yield is approximately 85%.
Protocol 2: Synthesis of this compound (3-methyl-4-phenyl-1,2,4-thiazolidin-5-one)
Materials:
-
1-methyl-3-phenylthiourea
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-phenylthiourea (0.05 mol) and triethylamine (0.06 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (0.055 mol) in 20 mL of anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound. The expected yield is approximately 70%.
Synthetic Workflow
Caption: Synthetic workflow for the two-step synthesis of this compound.
Proposed Mechanism of Diuretic Action
This compound exerts its diuretic effect primarily by acting on the proximal tubules of the kidney. The proposed mechanism involves the inhibition of sodium and water reabsorption. This is thought to occur through interaction with key ion transporters on the apical membrane of the proximal tubule cells.
Caption: Proposed diuretic signaling pathway of this compound in the renal proximal tubule.
Disclaimer: The protocols and information provided are intended for use by qualified professionals in a research laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are hazardous and should be handled with care in a well-ventilated fume hood.
Application Notes and Protocols for the Synthesis of Ozolinone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone and its analogues represent a class of heterocyclic compounds containing a thiazolidinone core structure. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutics, and thiazolidinone derivatives have shown promise in this area.[1] This document provides detailed protocols for the synthesis of this compound analogues, focusing on the construction of the thiazolidinone scaffold and the introduction of various substituents to explore structure-activity relationships (SAR).
This compound itself is chemically known as (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid.[2] The synthetic strategies outlined herein are applicable to the generation of a library of analogues with modifications at various positions of the thiazolidinone ring, enabling the exploration of their therapeutic potential.
Synthesis of the Thiazolidinone Core and Analogues
The synthesis of this compound analogues can be broadly divided into two key stages: the formation of the core thiazolidinone or rhodanine (2-thioxo-thiazolidin-4-one) ring, followed by the introduction of substituents, often via a Knoevenagel condensation.
Protocol 1: Synthesis of the Rhodanine-3-acetic acid Intermediate
A common precursor for many this compound analogues is rhodanine-3-acetic acid. This protocol details its synthesis.
Materials:
-
Thioglycolic acid
-
Carbon disulfide
-
Ammonia solution (25%)
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Synthesis of Rhodanine: In a well-ventilated fume hood, a mixture of thioglycolic acid and thiourea can be heated in the presence of a strong acid catalyst like concentrated sulfuric acid to yield the rhodanine core.[3] Alternatively, rhodanine can be prepared from carbon disulfide, ammonia, and chloroacetic acid.[3]
-
Synthesis of Rhodanine-3-acetic acid:
-
Dissolve rhodanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring.
-
To this solution, add a solution of chloroacetic acid (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure rhodanine-3-acetic acid.
-
Protocol 2: Knoevenagel Condensation for the Synthesis of 2-Ylidene-Thiazolidinone Analogues
The Knoevenagel condensation is a crucial step to introduce diversity at the 5-position of the thiazolidinone ring, leading to the synthesis of various this compound analogues.[4]
Materials:
-
Rhodanine or a rhodanine derivative (e.g., rhodanine-3-acetic acid from Protocol 1)
-
An appropriate aldehyde or ketone
-
A basic catalyst (e.g., piperidine, sodium acetate, or alum)
-
A suitable solvent (e.g., ethanol, acetic acid, or water)
Procedure:
-
In a round-bottom flask, dissolve the rhodanine derivative (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base.
-
The reaction can be performed at room temperature, or with heating (reflux or microwave irradiation) to increase the reaction rate. For example, using microwave irradiation at 600 watts for 3-6 minutes in the presence of ammonium sulphamate has been reported to be effective.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Collect the precipitate by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography to yield the desired 5-arylidene-thiazolidinone analogue.
Data Presentation: Biological Activity of Thiazolidinone Analogues
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a selection of thiazolidinone analogues against various bacterial strains. This data highlights the potential of this class of compounds as antimicrobial agents.
| Compound ID | R Group at position 5 | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 1 | 4-Fluorophenyl | 6.25 | 3.12 | 12.5 | 25 | |
| 2 | 4-Chlorophenyl | 3.12 | 1.56 | 6.25 | 12.5 | |
| 3 | 4-Nitrophenyl | 1.56 | 1.56 | 3.12 | 6.25 | |
| 4 | 2-Hydroxyphenyl | 12.5 | 6.25 | 25 | 50 | |
| 5 | 4-Methoxyphenyl | 6.25 | 3.12 | 12.5 | 25 | |
| 6 | Thiophen-2-yl | 3.12 | 1.56 | 6.25 | 12.5 | |
| 7 | Furan-2-yl | 6.25 | 3.12 | 12.5 | 25 | |
| 8 | Indol-3-yl | 1.56 | 0.78 | 3.12 | 6.25 | |
| 9 | Ciprofloxacin (Std.) | 0.5 | 0.25 | 0.125 | 0.5 |
Mandatory Visualization
Synthetic Workflow for this compound Analogues
Caption: A generalized workflow for the synthesis of this compound analogues.
Proposed Mechanism of Action of Thiazolidinone Analogues
The antibacterial mechanism of action for thiazolidinone derivatives is believed to be multi-targeted. One proposed pathway involves the inhibition of bacterial cell wall synthesis through the targeting of enzymes such as MurB, which is involved in peptidoglycan biosynthesis. Another potential mechanism involves the inhibition of histidine kinases, such as WalK, which are part of two-component systems that regulate essential bacterial processes.
Caption: A diagram illustrating the proposed multi-targeted mechanism of action of thiazolidinone antibacterial agents.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpb.com [ijrpb.com]
- 3. [Synthesis and structural study of 5-arylidene thiazolidine-2,4-diones and 3-substituted-4-thio-imidazolidine-2-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Ozolinone: Clarification and Application Notes for the Oxazolidinone Antibacterial Class
A critical point of clarification: The term "ozolinone" refers to a loop diuretic and the active metabolite of the drug etozoline. It is not an antibacterial agent. Therefore, antibacterial susceptibility testing methods are not applicable to this compound.
It is highly likely that the intended topic of inquiry is the oxazolidinone class of antibiotics. This class includes important antibacterial agents such as linezolid and tedizolid, which are effective against a range of multidrug-resistant Gram-positive bacteria. This document will proceed to provide detailed application notes and protocols for the antibacterial susceptibility testing of the oxazolidinone class of antibiotics.
Application Notes for Oxazolidinone Antibacterial Susceptibility Testing
Introduction
Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis. Their unique mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, makes them effective against bacteria that have developed resistance to other classes of antibiotics.[1][2] Key pathogens targeted by oxazolidinones include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] Accurate and standardized susceptibility testing is paramount for the effective clinical use of these agents and for monitoring the emergence of resistance.
Mechanism of Action and Resistance
Oxazolidinones disrupt bacterial growth by inhibiting the initiation process of protein synthesis. They bind to the 23S rRNA of the 50S subunit of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex.[3]
Resistance to oxazolidinones can emerge through several mechanisms:
-
Target Site Mutations: The most common mechanism is mutations in the V domain of the 23S rRNA gene, with the G2576T mutation being frequently observed.[4]
-
Ribosomal Protein Alterations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also confer resistance.
-
Acquisition of Resistance Genes: The acquisition of transferable genes, such as cfr (chloramphenicol-florfenicol resistance), optrA (oxazolidinone and phenicol resistance), and poxtA (phenicol, oxazolidinone, and tetracycline resistance), can lead to resistance. The cfr gene encodes an rRNA methyltransferase that modifies the drug-binding site on the 23S rRNA.
Standardized Testing Methodologies
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the primary guidelines for antimicrobial susceptibility testing (AST). Adherence to these standards is crucial for obtaining accurate and reproducible results. The most common methods for determining the Minimum Inhibitory Concentration (MIC) of oxazolidinones are broth microdilution, agar dilution, and disk diffusion.
Quantitative Data Summary
The following tables summarize typical MIC ranges for representative oxazolidinones against common Gram-positive pathogens and the quality control ranges for standard reference strains. Note: These are example data based on established oxazolidinones like linezolid and tedizolid. Specific values for novel oxazolidinone compounds must be determined experimentally.
Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges for Oxazolidinones against Gram-Positive Bacteria
| Organism | Linezolid MIC (µg/mL) | Tedizolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 - 4 | 0.25 - 0.5 |
| Staphylococcus aureus (MRSA) | 1 - 4 | 0.25 - 0.5 |
| Enterococcus faecalis (VSE) | 1 - 4 | 0.25 - 0.5 |
| Enterococcus faecium (VRE) | 1 - 4 | 0.5 - 1.0 |
| Streptococcus pneumoniae | 0.5 - 2 | 0.125 - 0.25 |
Table 2: Quality Control (QC) Ranges for Oxazolidinones
| QC Strain | Antimicrobial Agent | Broth Microdilution MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 29213™ | Linezolid | 1 - 4 | N/A |
| Tedizolid | 0.25 - 1 | N/A | |
| Enterococcus faecalis ATCC® 29212™ | Linezolid | 1 - 4 | N/A |
| Tedizolid | 0.25 - 1 | N/A | |
| Streptococcus pneumoniae ATCC® 49619™ | Linezolid | 0.5 - 2 | 25 - 34 (30 µg disk) |
| Tedizolid | 0.12 - 0.5 | 28 - 35 (20 µg disk) |
N/A: Not applicable, as disk diffusion for these organism-drug combinations is not the CLSI-recommended method for routine testing.
Experimental Protocols
1. Broth Microdilution MIC Assay
This is the reference method for determining the MIC of oxazolidinones.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Oxazolidinone compound stock solution
-
Sterile diluents (e.g., water, DMSO, depending on compound solubility)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the oxazolidinone compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible bacterial growth.
2. Agar Dilution MIC Assay
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Oxazolidinone compound stock solution
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of the oxazolidinone. Also, prepare a growth control plate without any antibiotic.
-
Preparation of Inoculum: Prepare the inoculum as described for the broth microdilution method.
-
Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the oxazolidinone at which there is no growth, a faint haze, or one or two colonies.
3. Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with a standardized amount of the oxazolidinone
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Inoculum: Prepare the inoculum as described previously.
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the inside of the tube to express excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Aseptically apply the oxazolidinone-impregnated disks to the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints from CLSI or EUCAST.
Visualizations
References
- 1. Design, synthesis and antibacterial evaluation of novel oxazolidinone derivatives nitrogen-containing fused heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ES sociālo lietu ministru sanāksmē diskutēs par zāļu pieejamību, darba ņēmēju aizsardzību un mājokļu pieejamību - Medikamentu Informācijas Centrs [farmacija-mic.lv]
Application Notes and Protocols: Developing a Cell-Based Assay for Ozolinone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinones are a class of synthetic compounds that have garnered significant interest for their potential therapeutic applications, including their anticancer properties. These compounds have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. The primary mechanism of action for many oxazolidinones involves the inhibition of mitochondrial protein synthesis, which can lead to cell cycle arrest and the activation of apoptotic pathways.[1][2] Understanding the efficacy and mechanism of a specific ozolinone compound requires robust and reproducible cell-based assays.
These application notes provide a comprehensive guide to developing and implementing a suite of cell-based assays to evaluate the efficacy of this compound compounds. The protocols detailed below will enable researchers to assess key cellular responses, including cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Principle of the Assays
The evaluation of this compound efficacy is based on a multi-parametric approach that quantifies its impact on cancer cell viability and elucidates the underlying cellular mechanisms. The core assays include:
-
Cell Viability Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[3] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[3] This allows for the determination of the half-maximal inhibitory concentration (IC50) of the this compound compound.[4]
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This compound-induced cell cycle arrest can be identified by an accumulation of cells in a specific phase.
Data Presentation
Table 1: Cytotoxicity of this compound Compound (OI) in Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| MCF-7 (Breast Cancer) | 17.66 |
| HeLa (Cervical Cancer) | 31.10 |
Note: The IC50 values are provided as an example for the this compound derivative OI. Researchers should determine the IC50 for their specific this compound compound and cell lines of interest.
Table 2: Template for Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Healthy Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | |||
| This compound | [e.g., IC50/2] | |||
| This compound | [e.g., IC50] | |||
| This compound | [e.g., IC50*2] |
Table 3: Template for Cell Cycle Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | [e.g., IC50/2] | |||
| This compound | [e.g., IC50] | |||
| This compound | [e.g., IC50*2] |
Experimental Protocols
I. Cell Viability Assay (MTT Protocol)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.
III. Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound compound
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: General workflow for assessing this compound efficacy.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Boswellic acids trigger apoptosis via a pathway dependent on caspase-8 activation but independent on Fas/Fas ligand interaction in colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caveolin-1 expression negatively regulates cell cycle progression by inducing G(0)/G(1) arrest via a p53/p21(WAF1/Cip1)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
In Vivo Animal Models for Ozolinone Infection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo animal models in the study of ozolinone antibiotics. Ozolinones are a critical class of antibiotics effective against a range of Gram-positive bacteria, including multidrug-resistant strains. These models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel this compound compounds.
Mechanism of Action
Ozolinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1][2] They bind to the 50S ribosomal subunit at the P site, preventing the formation of the initiation complex, a step unique to this class of antibiotics.[3][4] This mechanism minimizes cross-resistance with other protein synthesis inhibitors.[5]
Murine Systemic Infection Model
This model is crucial for evaluating the overall efficacy of an this compound compound in a disseminated infection, often leading to a lethal outcome in untreated animals.
Experimental Protocol
-
Animal Model: 6-week-old female Swiss-Webster mice.
-
Infecting Organism: Staphylococcus aureus (e.g., ATCC 13709 or clinical isolates like OC8525).
-
Inoculum Preparation: Grow bacterial cultures in a suitable broth (e.g., Trypticase soy broth) to the logarithmic phase.
-
Infection: Administer the bacterial suspension intraperitoneally (IP). For example, 4 x 10^5 CFU of S. aureus ATCC 13709 or 1 x 10^7 CFU of S. aureus OC8525.
-
Treatment:
-
Administer the this compound compound via oral (p.o.), subcutaneous (s.c.), or intravenous (i.v.) routes.
-
A typical dosing schedule for oral or subcutaneous administration is at 1 and 3 hours post-infection.
-
For intravenous administration, a single dose at 1 hour post-infection is common.
-
Include a control group receiving no treatment and potentially a comparator group (e.g., linezolid or vancomycin).
-
-
Endpoint: Monitor mortality for at least 3 days post-infection.
Data Presentation
Table 1: Efficacy of RWJ-416457 and Linezolid in a Murine Systemic Infection Model
| Compound | Strain | Route | ED₅₀ (mg/kg/day) |
| RWJ-416457 | MSSA | p.o. | 2.9 |
| Linezolid | MSSA | p.o. | 7.0 |
| RWJ-416457 | MRSA | p.o. | 1.1 |
| Linezolid | MRSA | p.o. | 5.7 |
Data adapted from in vivo studies of RWJ-416457.
Murine Localized Thigh Infection Model
This model is effective for studying the efficacy of ozolinones in a localized, deep-seated infection and allows for the quantification of bacterial burden in the tissue.
Experimental Protocol
-
Animal Model: DBA/2 mice (deficient in complement component 5, making them more susceptible to MRSA) or neutropenic mice. To induce neutropenia, cyclophosphamide can be administered intraperitoneally 4 days (150 mg/kg) and 1 day (100 mg/kg) before infection.
-
Infecting Organism: Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., COL strain) or other relevant Gram-positive pathogens.
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth or saline.
-
Infection: Inject 0.2 ml of the bacterial suspension (e.g., 3.6 × 10⁸ CFU of MRSA COL) intramuscularly into the right thigh.
-
Treatment:
-
Initiate treatment at a set time post-infection (e.g., 2 hours).
-
Administer the this compound compound orally or intravenously.
-
A multi-day dosing regimen is common, for instance, oral dosing eight times over 5 days.
-
-
Endpoint:
-
At a predetermined time after the final dose, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue.
-
Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Presentation
Table 2: Efficacy of AM 7359 and Linezolid against MRSA in a Localized Thigh Infection Model
| Compound | Dose (mg/kg, p.o.) | Mean Log₁₀ CFU Reduction vs. Control |
| AM 7359 | 10 | ~3.7 |
| Linezolid | 10 | ~3.7 |
| AM 7359 | 5 | ~2.0 |
| Linezolid | 5 | ~2.0 |
Data represents a decrease in log₁₀ CFU compared to sham-treated mice.
Table 3: Efficacy of AM 7359 and Linezolid against Linezolid-Resistant MRSA (LMRSA)
| Compound | ED₉₉ (mg/kg) |
| AM 7359 | 10.2 |
| Linezolid | 85 |
ED₉₉ is the effective dose required to reduce the bacterial burden by 99%.
Rat Pneumococcal Pneumonia Model
This model is used to assess the efficacy of ozolinones in treating respiratory tract infections caused by pathogens like Streptococcus pneumoniae.
Experimental Protocol
-
Animal Model: Immunocompetent rats.
-
Infecting Organism: Streptococcus pneumoniae (penicillin-sensitive or resistant strains).
-
Infection: Intratracheal instillation of the bacterial suspension (e.g., 8 x 10⁷ CFU).
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 18 hours).
-
Administer the this compound compound orally for a duration of, for example, 5 days.
-
Example dosing: 25 mg/kg twice daily (b.i.d.) and 50 mg/kg b.i.d.
-
-
Endpoints:
-
Mortality: Monitor survival for up to 10 days post-infection.
-
Bacteremia: Collect blood samples at various time points (e.g., days 1, 3, 5, and 10) for culture to determine the presence of bacteria in the bloodstream.
-
Bacterial Load in Lungs: On day 3 post-infection, perform bronchoalveolar lavage (BAL) to collect fluid for bacterial quantification (CFU/ml).
-
Data Presentation
Table 4: Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia
| Treatment Group | Cumulative Mortality Rate |
| Sham-treated | 100% |
| Linezolid (25 mg/kg b.i.d.) | 58.3% |
| Linezolid (50 mg/kg b.i.d.) | 8.3% |
| Ceftriaxone (comparator) | 0% |
Data from an immunocompetent rat model of pneumococcal pneumonia.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound compounds in the selected animal models. This information is critical for correlating drug exposure with efficacy.
Experimental Protocol (General)
-
Animal Models: Mice, rats, or rabbits can be used.
-
Drug Administration: Administer a single dose of the this compound compound via the intended clinical route (e.g., intravenous and oral).
-
Sample Collection: Collect serial blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via methods like cardiac puncture or from indwelling catheters.
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of the drug and its major metabolites using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation
Table 5: Pharmacokinetic Parameters of Linezolid in Various Animal Models
| Species | Dose (mg/kg) | Route | Half-life (t₁/₂) (h) | Oral Bioavailability (%) |
| Mouse | 20 (single dose) | s.c. | ~1.0 | >70 |
| Rat | 20-200 (multiple doses) | p.o./i.v. | - | >95 |
| Rabbit | 5 (single dose) | i.v. | 0.87 | 38.7 (suspension) |
Data compiled from multiple pharmacokinetic studies.
Table 6: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters Predictive of Linezolid Efficacy
| Parameter | Description | Target Value for Efficacy |
| %T > MIC | Percentage of the dosing interval that free drug concentrations remain above the MIC | >39% |
| fAUC/MIC | Ratio of the area under the free drug concentration-time curve to the MIC | >147 |
Parameters derived from a rat model of pneumococcal pneumonia.
References
- 1. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Quantification of Ozolinone Antibiotics in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1] Linezolid, the first approved member of this class, is widely used for treating serious infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Accurate quantification of ozolinone concentrations in biological matrices like plasma and urine is essential for pharmacokinetic (PK), toxicokinetic (TK), bioequivalence, and therapeutic drug monitoring (TDM) studies.[3][4] These measurements are crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity.[5] This document provides detailed methodologies for the quantification of ozolinones in biological samples, with a primary focus on linezolid, and includes data for other relevant compounds like tedizolid and contezolid.
Analytical Techniques
The most common and reliable methods for quantifying ozolinones in biological fluids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more sensitively, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and ability to simultaneously measure multiple analytes.
Experimental Protocols
Bioanalytical method validation is crucial to ensure the reliability of the data and should be performed in accordance with regulatory guidelines. Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve linearity, and stability.
Protocol 1: Quantification of Linezolid in Human Plasma using HPLC-UV
This protocol is adapted from a validated method for determining linezolid concentrations for in vitro PK/PD studies and is suitable for adaptation to plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., AichromBond-AQC18, 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Run Time: Approximately 10 minutes.
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of linezolid.
-
A typical calibration curve range for HPLC-UV is 0.125–32 mg/L.
-
QC samples should be prepared at low, medium, and high concentrations.
Protocol 2: Simultaneous Quantification of Linezolid, Tedizolid, and Contezolid in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of three oxazolidinone antimicrobials.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (or standard/QC), add 200 µL of an internal standard (IS) solution (e.g., voriconazole-d3 in methanol:acetonitrile 1:1, v/v).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at 17,968 x g (14,000 rpm) for 10 minutes at 4°C.
-
Take 100 µL of the supernatant and mix with 200 µL of 50% acetonitrile containing 0.1% formic acid.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM ammonium acetate in 90% acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0.0–0.20 min: 15% B
-
0.20–1.50 min: 70% B
-
1.50–4.00 min: 98% B
-
4.00–6.00 min: 15% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460A Triple Quadrupole or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the IS should be optimized.
Data Presentation
The following tables summarize the quantitative parameters for the analysis of ozolinones in biological samples based on published literature.
Table 1: LC-MS/MS Method Validation Parameters for Ozolinones in Human Plasma
| Parameter | Linezolid | Tedizolid | Contezolid |
| Linear Range (ng/mL) | 50.0–15,000.0 | 25.0–7500.0 | 50.0–15,000.0 |
| Correlation Coefficient (R²) | > 0.993 | > 0.993 | > 0.993 |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | 25.0 ng/mL | 50.0 ng/mL |
| Mean Recovery (%) | 94.4 - 104.2 | 94.4 - 104.2 | 94.4 - 104.2 |
| Intra-day Precision (CV%) | < 15% | < 15% | < 15% |
| Inter-day Precision (CV%) | < 15% | < 15% | < 15% |
| Matrix Effect (CV%) | < 3.6% | < 3.6% | < 3.6% |
Table 2: HPLC-UV Method Validation Parameters for Linezolid
| Parameter | Linezolid |
| Linear Range (mg/L) | 0.125–32 |
| Correlation Coefficient (R²) | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.125 mg/L |
| Recovery (%) | 90.912 - 106.459 |
| Intra-day Precision (%) | < 7.598 |
| Inter-day Precision (%) | < 7.598 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ozolinones in biological samples using LC-MS/MS.
Caption: General workflow for this compound quantification by LC-MS/MS.
Metabolic Pathway of Linezolid
Linezolid is primarily metabolized via oxidation of its morpholine ring, a process that is believed to be non-enzymatic, leading to two main inactive metabolites. Renal excretion is a major route of elimination for the parent drug and its metabolites.
Caption: Primary metabolic pathway and excretion of Linezolid.
References
- 1. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mode of Action of Ozolinone: A Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of experimental protocols to investigate the mode of action of ozolinone, a loop diuretic that primarily targets the Na-K-2Cl cotransporter (NKCC). These application notes and detailed protocols are designed to guide researchers in characterizing the biochemical, cellular, and physiological effects of this compound.
Introduction to this compound and its Presumed Target
This compound is the active metabolite of the diuretic etozoline. Its diuretic effect is attributed to the inhibition of the Na-K-2Cl cotransporter (NKCC), a protein that facilitates the transport of sodium, potassium, and chloride ions across the cell membrane. There are two main isoforms of NKCC: NKCC1, which is widely distributed in various tissues, and NKCC2, which is primarily found in the kidney and is the main target for loop diuretics. This compound exists as two stereoisomers: the levorotatory (-) isomer is the active diuretic, while the dextrorotatory (+) isomer is not. The inhibitory action of this compound on NKCC leads to a reduction in the reabsorption of these ions in the kidney, resulting in increased urine output. This mechanism of action is similar to that of other well-known loop diuretics like furosemide and bumetanide.
Key Experimental Areas to Investigate this compound's Mode of Action
To fully elucidate the mode of action of this compound, a multi-faceted experimental approach is recommended, focusing on:
-
Direct Target Engagement: Confirming the binding of this compound to its putative target, NKCC1.
-
Functional Inhibition of NKCC1: Quantifying the inhibitory effect of this compound on the ion transport activity of NKCC1.
-
Cellular Consequences of NKCC1 Inhibition: Measuring the downstream effects of NKCC1 inhibition on intracellular ion concentrations and cell volume.
-
Physiological Effects: Assessing the diuretic and natriuretic effects of this compound in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and other relevant NKCC inhibitors.
Table 1: In Vitro Inhibitory Activity of NKCC1 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| Bumetanide | hNKCC1A | ⁸⁶Rb⁺ flux | 0.68 µM | [1][2][3] |
| Bumetanide | hNKCC2A | ⁸⁶Rb⁺ flux | 4.0 µM | [1][2] |
| Furosemide | NKCC1 | Cl⁻ influx | ~5-6 µM |
Note: A specific IC50 value for this compound's inhibition of NKCC1 was not found in the reviewed literature. However, its functional effects are comparable to furosemide.
Table 2: In Vivo Diuretic Effects of this compound in Anesthetized Dogs
| Parameter | Control ((+)-ozolinone) | (-)-ozolinone | P-value |
| Dose | 40 µg/kg/min | 40 µg/kg/min | |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < 0.001 |
| Fractional Na⁺ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < 0.001 |
| Fractional Cl⁻ Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < 0.001 |
| Fractional K⁺ Excretion (%) | 49 ± 5 | 87 ± 4 | < 0.001 |
Data adapted from a study on the mechanisms of this compound-induced renin release and diuresis.
Table 3: Effective Doses of this compound in Dogs
| Parameter | Dose |
| Smallest Effective IV Dose | 1 mg/kg |
| Maximal Diuretic Capacity Dose | 50 mg/kg |
At the maximal effective dose, fractional tubular sodium reabsorption was depressed to 67%.
Experimental Protocols
This section provides detailed protocols for key experiments to study the mode of action of this compound.
Protocol 1: Non-Radioactive Rubidium Flux Assay for NKCC1 Function
This assay measures the activity of NKCC1 by quantifying the uptake of rubidium (Rb⁺), a congener of potassium (K⁺).
Objective: To determine the inhibitory effect of this compound on NKCC1-mediated ion transport.
Materials:
-
HEK-293 cells stably expressing human NKCC1
-
96-well or 384-well cell culture plates
-
Hypotonic buffer (e.g., 67.5 mM Sodium Gluconate, 2.5 mM Potassium Gluconate, 15 mM HEPES, 5 mM Glucose, 1 mM MgSO₄, 1 mM CaCl₂, 1 mM Na₂HPO₄, 1 mM NaH₂PO₄)
-
Rb⁺ influx buffer (e.g., 135 mM NaCl, 7.5 mM RbCl, 15 mM HEPES, 5 mM Glucose, 1 mM MgSO₄, 1 mM CaCl₂, 1 mM Na₂HPO₄, 1 mM NaH₂PO₄)
-
Wash buffer (same as Rb⁺ influx buffer)
-
Cell lysis buffer
-
This compound stock solution (in DMSO)
-
Bumetanide (positive control)
-
Ouabain (to inhibit Na⁺/K⁺-ATPase)
-
Ion Channel Reader (for non-radioactive detection of Rb⁺)
Procedure:
-
Cell Culture: Seed HEK-293-NKCC1 cells in 96- or 384-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and bumetanide in hypotonic buffer. Include a vehicle control (DMSO) and a positive control (bumetanide).
-
Hypotonic Pre-incubation: Remove the culture medium and wash the cells. Add the hypotonic buffer containing the test compounds or controls to the cells and incubate for 60 minutes at room temperature. This step activates NKCC1.
-
Rb⁺ Influx: Remove the hypotonic buffer and add the Rb⁺ influx buffer. Incubate for 2-5 minutes at room temperature to allow for Rb⁺ uptake.
-
Washing: Rapidly wash the cells multiple times with ice-cold wash buffer to remove extracellular Rb⁺.
-
Cell Lysis: Lyse the cells using the cell lysis buffer.
-
Rb⁺ Detection: Measure the intracellular Rb⁺ concentration using an Ion Channel Reader.
-
Data Analysis: Normalize the Rb⁺ uptake in the presence of this compound to the vehicle control. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Measurement of Intracellular Chloride Concentration using MQAE
N-(6-Methoxyquinolyl) acetoethyl ester (MQAE) is a fluorescent indicator whose fluorescence is quenched by chloride ions. This allows for the measurement of intracellular chloride concentration ([Cl⁻]i).
Objective: To determine the effect of this compound on intracellular chloride concentration.
Materials:
-
Cells expressing NKCC1 (e.g., HEK-293-NKCC1, primary neurons)
-
MQAE (N-(6-Methoxyquinolyl) acetoethyl ester)
-
Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM Glucose, pH 7.4)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 350/460 nm)
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in 96-well black-walled, clear-bottom plates.
-
MQAE Loading: Prepare a 5-10 mM MQAE working solution in Krebs-HEPES buffer. Incubate the cells with the MQAE solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells 3-5 times with Krebs-HEPES buffer to remove extracellular MQAE.
-
Compound Treatment: Incubate the MQAE-loaded cells with different concentrations of this compound or vehicle control in Krebs-HEPES buffer for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.
-
Calibration (Optional but Recommended): To quantify [Cl⁻]i, a calibration curve can be generated by treating cells with ionophores (e.g., nigericin and tributyltin) in buffers with known chloride concentrations.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated cells. A higher fluorescence intensity in the presence of this compound would indicate a decrease in intracellular chloride due to NKCC1 inhibition.
Protocol 3: Cell Volume Measurement using Calcein-AM
Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in living cells. Changes in cell volume can be monitored by changes in calcein fluorescence intensity.
Objective: To assess the effect of this compound on cell volume regulation.
Materials:
-
Cells expressing NKCC1
-
Calcein-AM
-
Anhydrous DMSO
-
Hanks Balanced Salt Solution (HBSS) or other suitable buffer
-
Hypotonic and hypertonic solutions
-
This compound stock solution (in DMSO)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Calcein-AM Stock Solution: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.
-
Cell Staining: Incubate the cells with a working solution of Calcein-AM (typically 1-5 µM in HBSS) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence measurement of the cells in an isotonic buffer.
-
Osmotic Challenge and Treatment: Expose the cells to a hypotonic or hypertonic solution to induce cell swelling or shrinkage, respectively. Simultaneously, treat the cells with this compound or a vehicle control.
-
Time-Lapse Imaging/Measurement: Monitor the changes in calcein fluorescence over time using a confocal microscope or a fluorescence plate reader. An increase in cell volume will typically lead to a decrease in fluorescence intensity due to dye dilution, while a decrease in cell volume will cause an increase in fluorescence intensity.
-
Data Analysis: Analyze the rate and extent of cell volume change in the presence and absence of this compound. Inhibition of NKCC1 by this compound is expected to impair the regulatory volume increase that occurs in response to hypertonic challenge.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the direct binding of this compound to NKCC1 in intact cells.
Materials:
-
Cells expressing NKCC1
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease inhibitors
-
Antibody specific for NKCC1
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against NKCC1.
-
Data Analysis: Quantify the band intensity of NKCC1 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble NKCC1 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's mode of action.
References
- 1. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
Ozolinone Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinones are a critical class of synthetic antibiotics highly effective against multi-drug resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in combating challenging infections.[1][2][3] This document provides detailed application notes and protocols for the preclinical formulation and evaluation of ozolinones, using linezolid as a representative compound. The methodologies outlined are intended to guide researchers in the early-stage development of novel ozolinone-based therapeutics.
Mechanism of Action
Ozolinones exert their bacteriostatic or bactericidal effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[3][4] This interaction prevents the formation of a functional 70S initiation complex, a crucial step in the translation of messenger RNA (mRNA) into proteins. By blocking the initiation of protein synthesis, ozolinones effectively halt bacterial growth and proliferation. This distinct mechanism of action results in minimal cross-resistance with other classes of antibiotics.
References
Application Notes and Protocols for In Vitro Assessment of Ozolinone Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone and its derivatives represent a class of compounds with recognized biological activities, including antimicrobial and, more recently, potential anticancer properties. Understanding the toxicological profile of these compounds is paramount for their development as therapeutic agents. This document provides a detailed overview of in vitro methods to assess the toxicity of this compound, focusing on key cellular events such as cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction. The provided protocols and data presentation are intended to guide researchers in establishing robust and reproducible in vitro toxicity screening assays.
The primary mechanism of this compound-induced toxicity in cancer cells involves the inhibition of mitochondrial protein synthesis, which leads to a cascade of events including increased production of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and ultimately, the induction of apoptosis through the intrinsic caspase-dependent pathway.[1][2]
Data Presentation
The following tables summarize quantitative data on the effects of a representative this compound derivative, (CE)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamide (referred to as OI), on various cancer cell lines.
Table 1: Cytotoxicity of this compound Derivative (OI) in Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| MCF-7 (Breast Cancer) | MTT | 17.66 | 72 |
| HeLa (Cervical Cancer) | MTT | 31.10 | 72 |
Data sourced from[3]
Table 2: Induction of Apoptosis by this compound Derivative (OI)
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| MCF-7 | Control (DMSO) | - | 2.3 |
| OI | 15 | 34.3 | |
| HeLa | Control (DMSO) | - | 10.0 |
| OI | 30 | 53.2 |
Data from TUNEL assay after 72h treatment. Sourced from[3]
Table 3: Effect of this compound Derivative (OI) on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 55.2 | 30.1 | 14.7 |
| OI (15 µM, 72h) | 70.3 | 18.5 | 11.2 | |
| HeLa | Control | 60.1 | 25.4 | 14.5 |
| OI (30 µM, 72h) | 75.8 | 15.2 | 9.0 |
Representative data illustrating a G1 phase arrest.[3]
Table 4: Biomarker Modulation by this compound Derivative (OI) after 72h
| Cell Line | Treatment | Biomarker | Fold Change (vs. Control) |
| MCF-7 | OI (15 µM) | Pro-Caspase-9 | ~0.4 |
| Cyclin D1 | ~0.5 | ||
| ROS Production | ~2.5 | ||
| Mitochondrial Membrane Potential | Depolarization | ||
| HeLa | OI (30 µM) | Pro-Caspase-9 | ~0.3 |
| Cyclin D1 | ~0.4 | ||
| ROS Production | ~3.0 | ||
| Mitochondrial Membrane Potential | Depolarization |
Qualitative and semi-quantitative data indicating activation of the intrinsic apoptotic pathway, G1 arrest, increased oxidative stress, and mitochondrial dysfunction.
Experimental Workflows and Signaling Pathways
Figure 1. General workflow for in vitro assessment of this compound toxicity.
Figure 2. Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips in a 24-well plate and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes on ice.
-
Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC-dUTP) in the nucleus.
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-3/7 activity assay kit (containing a fluorogenic substrate like DEVD-AMC)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Prepare the caspase-3/7 substrate reaction mix according to the manufacturer's instructions.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Express the results as fold change in caspase activity compared to the untreated control.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in appropriate plates or on coverslips and treat with this compound.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (Ex/Em = 485/535 nm).
-
Quantify the results as a fold increase in fluorescence relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Incubate the cells with 5 µg/mL JC-1 in cell culture medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
Quantify the percentage of cells with depolarized mitochondria (green fluorescence).
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell suspension by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in vitro methods described in these application notes provide a comprehensive framework for evaluating the toxicity of this compound and its derivatives. By employing a combination of these assays, researchers can elucidate the mechanisms of action, determine cytotoxic concentrations, and identify key cellular pathways affected by these compounds. This information is crucial for the preclinical assessment and further development of ozolinones as potential therapeutic agents.
References
Troubleshooting & Optimization
addressing solubility issues of ozolinone in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with ozolinone in aqueous solutions.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility of this compound. | This compound, like many oxazolidinone compounds, has inherently low water solubility due to its lipophilic structure.[1][2] Consider employing a solubility enhancement technique. |
| Incorrect pH of the buffer. | The solubility of ionizable compounds is pH-dependent. Determine the pKa of this compound and adjust the buffer pH to a range where the ionized, more soluble form is predominant.[3][4][5] |
| Solvent shock upon dilution of DMSO stock. | Rapidly adding a concentrated DMSO stock of this compound to an aqueous buffer can cause the compound to precipitate. To mitigate this, perform serial dilutions with intermediate solvents or add the DMSO stock dropwise while vortexing the buffer. |
| Concentration exceeds the solubility limit. | The experimental concentration of this compound may be higher than its solubility in the chosen aqueous medium. It is crucial to determine the solubility limit in your specific buffer system before preparing experimental solutions. |
Issue: I am observing inconsistent results in my cell-based assays.
| Possible Cause | Suggested Solution |
| Compound precipitation at the cellular level. | Even if the bulk solution appears clear, this compound may precipitate in the microenvironment of your cell culture, leading to variable and inaccurate results. Visually inspect your culture plates for any signs of precipitation. |
| Incomplete dissolution of the initial stock solution. | Ensure that your high-concentration stock solution in an organic solvent (like DMSO) is fully dissolved before making aqueous dilutions. Sonication of the stock solution can aid in complete dissolution. |
| Final organic solvent concentration is too high. | High concentrations of co-solvents like DMSO can be toxic to cells, affecting the biological integrity of the assay. Keep the final DMSO concentration as low as possible, typically below 0.5%. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound belongs to the oxazolidinone class of compounds, which often possess lipophilic (fat-loving) structural characteristics. These nonpolar features lead to unfavorable interactions with polar water molecules, resulting in poor aqueous solubility.
Q2: What are the common methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form a more soluble inclusion complex.
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.
-
Prodrug Approach: Synthesizing a more soluble, inactive derivative (prodrug) that converts to the active this compound in vivo.
-
Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosizing to improve the dissolution rate.
-
Use of Co-solvents: Employing a mixture of solvents to increase the solubility.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier.
Q3: How does cyclodextrin complexation increase this compound's solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the this compound.
Q4: Can adjusting the pH of my solution improve this compound's solubility?
A4: Yes, if this compound has an ionizable functional group (an acidic or basic center), its solubility will be pH-dependent. By adjusting the pH of the aqueous solution to a value where this compound is in its ionized (salt) form, the solubility can be significantly increased.
Q5: What is a prodrug and how can it help with solubility issues?
A5: A prodrug is a chemically modified, often inactive, version of a drug that is designed to overcome pharmaceutical challenges like poor solubility. A hydrophilic group can be attached to the this compound molecule, creating a water-soluble prodrug. This prodrug can then be administered in an aqueous solution and, once in the body, will be converted back to the active this compound through enzymatic or chemical reactions.
Quantitative Data on Solubility Enhancement
The following table summarizes the quantitative improvement in solubility for an oxazolidine derivative using 2-hydroxypropyl-β-cyclodextrin (2-HPβCD), which can be considered representative for this compound.
| Parameter | Value | Reference |
| Initial Solubility of Oxazolidine Derivative in Water | 0.64 mM | |
| Solubility with 2-HPβCD | 12.62 mM | |
| Fold Increase in Solubility | ~20-fold | |
| Stoichiometry of the Inclusion Complex | 1:1 (Oxazolidine Derivative:2-HPβCD) |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Deionized water
-
Orbital shaker
-
Centrifuge
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Determine the appropriate molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of ethanol to form a paste.
-
Slowly add the accurately weighed this compound to the paste while continuously triturating (kneading) the mixture for 30-60 minutes.
-
The resulting paste is then dried in a desiccator or under vacuum at room temperature until a constant weight is achieved.
-
The dried complex is pulverized and passed through a sieve to obtain a fine powder.
-
To determine the solubility enhancement, perform a shake-flask solubility study as described in Protocol 2.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound or its complex in an aqueous buffer.
Materials:
-
This compound or this compound-cyclodextrin complex
-
Aqueous buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid this compound or its complex to a glass vial. The presence of excess solid is crucial to ensure saturation.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility, taking the dilution factor into account.
Visualizations
References
Technical Support Center: Strategies to Mitigate Oxazolidinone Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolidinone antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the off-target effects of this important class of drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with oxazolidinone antibiotics?
A1: The principal off-target effects of oxazolidinones stem from two main mechanisms: inhibition of mitochondrial protein synthesis and inhibition of monoamine oxidase (MAO).[1][2][3]
-
Mitochondrial Protein Synthesis Inhibition: Due to the structural similarities between bacterial and mitochondrial ribosomes, oxazolidinones can inhibit the synthesis of essential mitochondrial proteins.[4][5] This can lead to a range of toxicities, including:
-
Myelosuppression: Characterized by anemia and thrombocytopenia, this is a reversible side effect often seen with prolonged treatment. Erythroid precursor cells are particularly sensitive to this inhibition.
-
Lactic Acidosis: Impaired mitochondrial respiration can lead to a buildup of lactic acid.
-
Peripheral and Optic Neuropathy: Long-term use can result in damage to peripheral and optic nerves.
-
-
Monoamine Oxidase (MAO) Inhibition: Oxazolidinones can reversibly inhibit MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters like serotonin and norepinephrine. This can lead to:
-
Serotonin Syndrome: A potentially life-threatening condition caused by an excess of serotonin, especially when co-administered with other serotonergic drugs.
-
Hypertensive Crisis: Can be triggered by the consumption of tyramine-rich foods.
-
Q2: How can we proactively assess the potential for mitochondrial toxicity of our novel oxazolidinone compounds in a preclinical setting?
A2: Several in vitro assays can be employed to evaluate the potential for mitochondrial toxicity. A tiered approach, starting with simpler, higher-throughput assays and progressing to more complex functional assays, is recommended.
-
Mitochondrial Protein Synthesis (MPS) Inhibition Assays: These assays directly measure the inhibitory effect of the compound on mitochondrial translation.
-
Cell Proliferation Assays: Inhibition of mitochondrial function can lead to decreased cell proliferation.
-
Mitochondrial Respiration and Function Assays: These assays assess the impact on the electron transport chain and overall mitochondrial health.
Q3: Are there any structural modifications we can make to our oxazolidinone scaffold to reduce off-target effects while maintaining antibacterial potency?
A3: Yes, medicinal chemistry efforts have identified key structure-activity relationships (SAR) and structure-toxicity relationships (STR) that can guide the design of safer oxazolidinones.
-
To Reduce Mitochondrial Toxicity: Modifications to the C-5 side chain and the C-ring of the oxazolidinone core can influence selectivity between bacterial and mitochondrial ribosomes. For instance, introducing a pyridinyl ring attached to a cyclic amidrazone subunit on the D-ring has shown promise in increasing activity against resistant strains while improving the safety profile.
-
To Reduce MAO Inhibition: Alterations to the C- and D-rings have been shown to reduce MAO-A and MAO-B inhibition. For example, the development of compounds with an arylboronic acid moiety has been explored.
Troubleshooting Guides
Problem 1: High levels of mitochondrial toxicity observed in our lead oxazolidinone compound.
Possible Cause: Poor selectivity between bacterial and mitochondrial ribosomes.
Troubleshooting Steps:
-
Quantify the degree of mitochondrial protein synthesis inhibition: Utilize an in vitro assay to determine the IC50 for mitochondrial protein synthesis inhibition.
-
Assess the impact on cell viability and proliferation: Perform cell-based assays to understand the functional consequences of mitochondrial toxicity.
-
Initiate a structure-toxicity relationship (STR) study: Synthesize a focused library of analogs with modifications at key positions (C-5 side chain, C- and D-rings) to identify moieties that improve the selectivity index (Mitochondrial IC50 / Bacterial MIC).
Problem 2: Our animal model is showing signs of myelosuppression (anemia, thrombocytopenia) after treatment with an oxazolidinone.
Possible Cause: Inhibition of mitochondrial protein synthesis in hematopoietic progenitor cells.
Troubleshooting Steps:
-
Confirm myelosuppression: Perform complete blood counts (CBCs) to quantify the reduction in red blood cells, white blood cells, and platelets.
-
Evaluate hematopoietic progenitor cell differentiation: Utilize in vitro colony-forming unit (CFU) assays with bone marrow-derived hematopoietic stem cells to directly assess the impact of the compound on the differentiation of various blood cell lineages.
-
Consider a dose-response study: Determine if the myelosuppression is dose-dependent to establish a potential therapeutic window.
Data Presentation
Table 1: Comparative Mitochondrial Protein Synthesis and Monoamine Oxidase Inhibition of Select Oxazolidinones
| Compound | Mitochondrial Protein Synthesis Inhibition (IC50, µg/mL) | MAO-A Inhibition (IC50, µg/mL) | Reference |
| Linezolid | 7.9 | 4.1 | |
| MRX-I | 15.7 | 12.3 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Protein Synthesis Inhibition
This protocol is adapted from methods described for assessing oxazolidinone-induced mitochondrial toxicity.
Principle: This assay quantifies the relative synthesis of a mitochondrially-encoded protein (e.g., COX-1) versus a nuclear-encoded mitochondrial protein (e.g., SDHA) in cultured cells treated with the test compound. A decrease in the COX-1/SDHA ratio indicates specific inhibition of mitochondrial protein synthesis.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test oxazolidinone compounds
-
MitoBiogenesis In-Cell ELISA Kit (or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test oxazolidinone compounds for a predetermined time (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., chloramphenicol).
-
Cell Lysis and Protein Quantification: Following treatment, lyse the cells and perform the ELISA according to the manufacturer's instructions to quantify the relative levels of COX-1 and SDHA.
-
Data Analysis: Calculate the ratio of COX-1 to SDHA for each treatment condition. Plot the percentage of inhibition of this ratio against the compound concentration to determine the IC50 value.
Protocol 2: Murine Model of Oxazolidinone-Induced Myelosuppression
This protocol is based on a published model for inducing reversible myelosuppression.
Principle: This in vivo model allows for the evaluation of the myelosuppressive potential of oxazolidinone compounds by monitoring hematological parameters in mice following repeated oral administration.
Materials:
-
Female C3H mice
-
Test oxazolidinone compounds formulated for oral gavage
-
Vehicle control
-
Equipment for blood collection (e.g., cardiac puncture)
-
Hematology analyzer
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Dosing: Administer the test compound or vehicle control orally once daily for a specified period (e.g., 4-7 days).
-
Blood Collection: At 24 hours after the final dose, euthanize the mice and collect blood via cardiac puncture into EDTA-containing tubes.
-
Hematological Analysis: Analyze the blood samples using a hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, reticulocyte count, white blood cell count, and platelet count.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to assess the degree of myelosuppression.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial oxazolidinones: emerging structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelosuppression with Oxazolidinones: Are There Differences? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Bacterial Resistance to Ozolinone
Welcome to the technical support center for researchers investigating bacterial resistance to ozolinone-class antibiotics. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound antibiotics?
A1: Bacterial resistance to this compound antibiotics, a class of oxazolidinones, primarily occurs through three main mechanisms:
-
Target Site Mutations: Alterations in the drug's binding site on the ribosome are a common cause of resistance. These mutations are most frequently found in the domain V region of the 23S rRNA gene, with the G2576T mutation being one of the most clinically significant.[1] Mutations in genes encoding ribosomal proteins L3 and L4 (rplC and rplD) can also contribute to resistance by affecting the conformation of the peptidyl transferase center (PTC).[1]
-
Acquisition of Transferable Resistance Genes: Bacteria can acquire resistance genes, often located on mobile genetic elements like plasmids, which allows for horizontal transfer between different bacterial species.[1] The most well-characterized transferable resistance genes for oxazolidinones are:
-
cfr (chloramphenicol-florfenicol resistance): This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[2] This modification prevents the binding of not only oxazolidinones but also phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).[3]
-
optrA (oxazolidinone-phenicol transferable resistance): This gene codes for an ATP-binding cassette (ABC-F) protein. It is believed to confer resistance through ribosomal protection, effectively dislodging the bound antibiotic from the ribosome.
-
poxtA (phenicol-oxazolidinone-tetracycline resistance): Similar to optrA, this gene also encodes an ABC-F protein that provides ribosomal protection.
-
-
Active Efflux: While a primary mechanism of intrinsic resistance in some Gram-negative bacteria, active efflux systems that pump the drug out of the cell can also contribute to reduced susceptibility in Gram-positive bacteria.
Q2: How do the different resistance mechanisms affect the Minimum Inhibitory Concentration (MIC) of ozolinones?
A2: The level of resistance, reflected by the MIC value, varies depending on the mechanism:
-
cfr gene: The presence of the cfr gene typically leads to a significant increase in the MIC of linezolid, often to values of 8 µg/mL or higher. However, the second-generation oxazolidinone, tedizolid, often retains potent activity against cfr-positive strains, with MICs remaining in the susceptible range.
-
optrA gene: The optrA gene usually confers a low to moderate level of resistance to linezolid, with MICs typically ranging from 4 to 16 µg/mL in Enterococcus faecalis.
-
23S rRNA mutations (e.g., G2576T): The level of resistance conferred by these mutations can depend on the number of mutated rRNA gene copies in the bacterial genome. Higher numbers of mutated copies generally correlate with higher MIC values.
-
Co-occurrence of mechanisms: Strains harboring multiple resistance mechanisms, such as the cfr gene and mutations in ribosomal protein L3, can exhibit very high levels of linezolid resistance, with MICs reaching 32 or 64 µg/mL.
Q3: Are there established clinical breakpoints for interpreting this compound MIC values?
A3: Yes, organizations like the Clinical and Laboratory Standards Institute (CLSI) provide guidelines for interpreting MIC values to categorize an isolate as susceptible, intermediate, or resistant. For linezolid, an MIC of ≤4 µg/mL is generally considered susceptible for many common pathogens. However, it is crucial to consult the latest CLSI (or EUCAST) guidelines for the specific organism you are testing, as breakpoints can be updated.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable MIC Results
| Potential Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. |
| Contamination of Culture | Streak the inoculum on a non-selective agar plate to check for purity. If contaminated, re-isolate a pure colony before repeating the MIC assay. |
| Degradation of this compound Stock | Prepare fresh stock solutions of the this compound antibiotic. Store stock solutions at the recommended temperature (usually -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Improper Incubation Conditions | Verify the incubator temperature is correct (typically 35-37°C) and that incubation is carried out for the recommended duration (16-20 hours for most non-fastidious bacteria). |
| Issues with Growth Medium | Ensure you are using the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) as specified by CLSI guidelines. The pH and cation concentration of the broth can significantly affect antibiotic activity. |
Issue 2: Failure to Amplify Resistance Genes (cfr, optrA, poxtA) by PCR
| Potential Cause | Troubleshooting Step |
| Poor DNA Template Quality | Re-extract the genomic DNA, ensuring it is free from PCR inhibitors like residual phenol or ethanol. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis. |
| Incorrect Primer Design or Degradation | Verify primer sequences and check for potential secondary structures or primer-dimer formation. Order new primers if degradation is suspected. Store primers in a buffered solution (e.g., TE buffer) at -20°C. |
| Suboptimal PCR Cycling Conditions | Optimize the annealing temperature using a gradient PCR. If the target is GC-rich, consider increasing the initial denaturation time or adding a PCR enhancer like DMSO. |
| Non-functional Polymerase or dNTPs | Use a fresh aliquot of Taq polymerase and dNTPs. Always include a positive control (a DNA sample known to contain the gene of interest) to ensure all PCR components are working correctly. |
| Missing the Gene of Interest | The isolate may not possess the targeted resistance gene. Consider sequencing the 23S rRNA gene and ribosomal protein genes (L3, L4) to investigate mutation-based resistance. |
Data Presentation: this compound MIC Values for Different Resistance Mechanisms
The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for linezolid and tedizolid against common Gram-positive pathogens with different resistance mechanisms.
Table 1: Linezolid MIC Values (µg/mL)
| Resistance Mechanism | Staphylococcus aureus | Enterococcus faecalis |
| Wild-Type (Susceptible) | 1 - 2 | 2 |
| cfr-positive | 8 - 16 | Not commonly reported |
| optrA-positive | Not commonly reported | 8 - >256 |
| 23S rRNA mutation (G2576T) | 8 - 64 | 8 - 32 |
| cfr + L3 mutation | 16 - 64 | Not applicable |
Table 2: Tedizolid MIC Values (µg/mL)
| Resistance Mechanism | Staphylococcus aureus | Enterococcus faecalis |
| Wild-Type (Susceptible) | 0.25 - 0.5 | 0.5 |
| cfr-positive | 0.5 - 1 | Not commonly reported |
| optrA-positive | Not commonly reported | 1 |
| 23S rRNA mutation (G2576T) | 1 - 2 | 1 - 2 |
| cfr + L3 mutation | ≤ 2 | Not applicable |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of the this compound antibiotic in a suitable solvent (e.g., DMSO) at a concentration of at least 1280 µg/mL.
-
Sterilize the stock solution by membrane filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism.
-
Protocol 2: PCR Detection of cfr, optrA, and poxtA Resistance Genes
This protocol outlines a multiplex PCR for the simultaneous detection of the three major transferable this compound resistance genes.
-
DNA Extraction:
-
Extract genomic DNA from an overnight bacterial culture using a commercial DNA extraction kit or a standard enzymatic lysis/purification method.
-
Quantify the DNA and assess its purity.
-
-
PCR Master Mix Preparation (per 25 µL reaction):
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
1 µL of each forward and reverse primer for cfr, optrA, and poxtA (10 µM stock)
-
1 µL of template DNA (10-50 ng)
-
Nuclease-free water to a final volume of 25 µL
-
-
Primer Sequences (Example):
-
cfr Fwd: 5'-GCACTATTTCGATACGGGAGC-3'
-
cfr Rev: 5'-TCTGCCACTTCTTCCCTCAAC-3'
-
optrA Fwd: 5'-GAAACAGGTGCTTTGGTATGGA-3'
-
optrA Rev: 5'-TGCCTACCAACTATTTGCCATC-3'
-
poxtA Fwd: 5'-GAAATGAACCCTTCTCCGATTG-3'
-
poxtA Rev: 5'-CCATACCAAGTTCCATCAACC-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis of PCR Products:
-
Run the entire PCR product on a 1.5% agarose gel stained with an appropriate DNA stain.
-
Visualize the bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the resistance genes. Expected product sizes will vary based on the primers used.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Key mechanisms of bacterial resistance to this compound antibiotics.
References
common pitfalls in ozolinone cell-based assays and solutions
Welcome to the Technical Support Center for oxazolidinone cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in oxazolidinone cell-based assays?
A1: The most frequently encountered issues include poor compound solubility, off-target effects such as mitochondrial toxicity, development of bacterial resistance during experiments, and general assay variability. Each of these challenges can lead to inaccurate or irreproducible results if not properly addressed.
Q2: How can I address the poor solubility of my oxazolidinone compound?
A2: Poor solubility is a significant hurdle for many oxazolidinone compounds, potentially leading to underestimated potency and inconsistent data. To mitigate this, consider the following strategies:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then perform serial dilutions in your assay medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell-based assays low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the stock solution can aid in the dissolution of the compound.
-
Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid precipitation that can occur with freeze-thaw cycles.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
Q3: What is mitochondrial toxicity and how does it affect my results?
A3: Oxazolidinones can inhibit mitochondrial protein synthesis, which is an important off-target effect to consider in mammalian cell-based assays.[1][2] This can lead to decreased cell proliferation and viability, which may be mistakenly attributed to the compound's primary mode of action. It is crucial to differentiate between antibacterial activity and host cell toxicity.
Q4: How can I test for mitochondrial toxicity?
A4: You can assess mitochondrial toxicity by measuring the inhibition of mitochondrial protein synthesis. A common method involves incubating isolated mitochondria or whole cells with your compound and measuring the incorporation of a radiolabeled amino acid, such as [³⁵S]methionine, into mitochondrial proteins.[1] A decrease in incorporation indicates inhibition of mitochondrial protein synthesis.
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Symptom | Possible Cause | Solution |
| High variability between replicates | - Inaccurate pipetting- Uneven cell distribution- Compound precipitation | - Calibrate pipettes regularly.- Ensure thorough mixing of bacterial suspension before aliquoting.- Visually inspect plates for precipitation after compound addition. |
| No bacterial growth in positive control wells | - Inactive bacterial inoculum- Contamination of media or reagents | - Use a fresh bacterial culture for inoculum preparation.- Ensure all media and reagents are sterile. |
| Growth in negative control wells | - Contamination of media, compound, or plates | - Use sterile technique throughout the assay.- Test individual components for contamination. |
| MIC values are unexpectedly high | - Bacterial resistance- Compound degradation- Incorrect inoculum density | - Verify the susceptibility profile of the bacterial strain.- Prepare fresh compound solutions.- Standardize the inoculum to 0.5 McFarland before dilution. |
High Background or Low Signal in Cytotoxicity Assays (e.g., MTT)
| Symptom | Possible Cause | Solution |
| High absorbance in "no cell" control wells | - Contamination of media or MTT reagent- Precipitated compound interfering with absorbance reading | - Use sterile, fresh media and reagents.- Check for compound precipitation and filter if necessary. |
| Low absorbance in "cell only" control wells | - Low cell viability or number- Insufficient incubation time with MTT | - Ensure cells are healthy and seeded at the correct density.- Optimize MTT incubation time for your cell line. |
| Inconsistent results across the plate ("edge effects") | - Evaporation from wells on the edge of the plate | - Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Linezolid against Common Bacterial Pathogens
| Bacterial Species | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Staphylococcus aureus (including MRSA) | ≤4 | - | ≥8 |
| Enterococcus faecalis (Vancomycin-susceptible) | ≤2 | 4 | ≥8 |
| Enterococcus faecium (Vancomycin-resistant) | ≤2 | 4 | ≥8 |
| Streptococcus pneumoniae | ≤2 | 4 | ≥8 |
Data compiled from multiple sources.[3]
Table 2: Reported IC50 Values for Cytotoxicity of Oxazolidinones in Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Linezolid | K562 (human erythroleukemia) | Proliferation | >100 |
| Eperezolid | K562 (human erythroleukemia) | Proliferation | ~50 |
| Linezolid | HepG2 (human liver cancer) | Mitochondrial Protein Synthesis | ~16 |
| Tedizolid | HepG2 (human liver cancer) | Mitochondrial Protein Synthesis | ~2.5 |
| OI Derivative | MCF-7 (human breast cancer) | MTT | 17.66 |
| OI Derivative | HeLa (human cervical cancer) | MTT | 31.10 |
Data compiled from multiple sources.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxazolidinone compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Compound Dilutions:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the 2x concentrated oxazolidinone stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well, except for the negative control (sterility) wells.
-
Include a positive control (no compound) and a negative control (no bacteria) on each plate.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible bacterial growth.
-
MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Mammalian cells in culture
-
Complete cell culture medium
-
Oxazolidinone compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of oxazolidinone concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Read Absorbance:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Visualizations
Caption: A troubleshooting workflow for inconsistent oxazolidinone assay results.
Caption: Mechanism of action of oxazolidinones in inhibiting bacterial protein synthesis.
References
Technical Support Center: Development of Novel Oxazolidinone Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel oxazolidinone analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, biological evaluation, and lead optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing novel oxazolidinone analogues?
A1: The main hurdles in the development of new oxazolidinone antibiotics include managing host toxicity, overcoming bacterial resistance, achieving a broad spectrum of activity, and navigating complex synthetic pathways. Key toxicological concerns are myelosuppression and monoamine oxidase (MAO) inhibition, which are linked to off-target effects on mitochondrial protein synthesis.[1][2][3][4] Bacterial resistance primarily emerges from mutations in the 23S rRNA gene and the acquisition of resistance genes such as cfr and optrA.[5]
Q2: What is the underlying mechanism of oxazolidinone-induced myelosuppression?
A2: Oxazolidinone-induced myelosuppression, most commonly presenting as thrombocytopenia, is primarily caused by the inhibition of mitochondrial protein synthesis. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxazolidinones can bind to mitochondrial ribosomes and disrupt the synthesis of essential proteins encoded by the mitochondrial genome. This impairment of mitochondrial function particularly affects hematopoietic progenitor cells, hindering their differentiation and maturation, for instance, of megakaryocytes into platelets.
Q3: How do bacteria develop resistance to oxazolidinone antibiotics?
A3: Bacterial resistance to oxazolidinones occurs through two main mechanisms. The most common is the modification of the drug's target site in the bacterial ribosome, specifically through point mutations in the domain V of the 23S rRNA. Additionally, resistance can be acquired through horizontal gene transfer of mobile genetic elements carrying resistance genes like cfr, optrA, and poxtA. The cfr gene encodes an enzyme that methylates the 23S rRNA, reducing drug binding.
Troubleshooting Guides
Synthesis & Purification
Issue 1: Low yield of the desired oxazolidinone product.
-
Possible Cause: Incomplete reaction, suboptimal reaction conditions, or decomposition of starting materials/product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Consider increasing the reaction time or temperature if necessary.
-
Optimize Conditions: The choice of solvent, base, and catalyst is critical. For instance, in syntheses from epoxides and isocyanates, the catalyst system and solvent polarity can significantly impact the yield.
-
Use Milder Conditions: If starting materials or the product are sensitive, consider using lower temperatures or weaker bases to prevent decomposition. The use of protecting groups for sensitive functionalities may be required.
-
Issue 2: Presence of a byproduct with a similar mass to the desired product, complicating purification.
-
Possible Cause: Epimerization of a chiral center.
-
Troubleshooting Steps:
-
Confirm Epimerization: Use chiral High-Performance Liquid Chromatography (HPLC) to confirm the presence of diastereomers or enantiomers.
-
Modify Reaction Conditions:
-
Base: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH) to minimize deprotonation at the chiral center.
-
Temperature: Run the reaction at the lowest effective temperature, as higher temperatures can promote epimerization.
-
Time: Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce epimerization.
-
-
Issue 3: Difficulty in purifying the final compound using column chromatography.
-
Possible Cause: Poor separation of the product from byproducts or starting materials.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the solvent polarity of the eluent. A gradual change in the solvent ratio can significantly improve resolution.
-
Dry-Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto silica gel, and then load the dry powder onto the column.
-
Alternative Chromatography: For challenging separations, consider using flash chromatography or High-Performance Liquid Chromatography (HPLC).
-
Biological Evaluation
Issue 4: High mitochondrial toxicity observed in a promising analogue.
-
Possible Cause: The analogue has a high affinity for mitochondrial ribosomes. There is often a correlation between antibacterial potency and mitochondrial protein synthesis inhibition.
-
Troubleshooting Steps:
-
Structure-Toxicity Relationship (STR) Analysis: Analyze the structural features of the analogue that might contribute to mitochondrial toxicity. Modifications at the C-5 side chain of the oxazolidinone ring can influence toxicity.
-
Screening Cascade: Implement a mitochondrial toxicity assay early in the screening process to deprioritize compounds with high toxicity. The use of cell lines like HL-60 promyelocytes can be effective for this purpose.
-
Differential Assays: Compare the inhibitory concentration (IC50) for mitochondrial protein synthesis with the Minimum Inhibitory Concentration (MIC) against the target bacteria to determine a therapeutic window.
-
Issue 5: Newly developed analogue is not effective against linezolid-resistant strains.
-
Possible Cause: The analogue has the same binding mechanism as linezolid and is affected by the same resistance mechanisms (e.g., 23S rRNA mutations or cfr gene).
-
Troubleshooting Steps:
-
Mechanism of Action Studies: Confirm that the analogue binds to the same site on the ribosome.
-
Test Against a Panel of Resistant Strains: Evaluate the analogue against strains with well-characterized resistance mechanisms (e.g., specific 23S rRNA mutations, presence of cfr or optrA). Some newer analogues, like tedizolid, may retain activity against certain linezolid-resistant strains.
-
Structural Modification: Explore structural modifications that may overcome existing resistance mechanisms. For example, some modifications can confer activity against cfr-positive strains.
-
Data Presentation
Table 1: Comparative Antibacterial Activity of Oxazolidinone Analogues
| Compound | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | S. pneumoniae (PRSP) MIC (µg/mL) |
| Linezolid | 0.5 - 2 | 1 - 2 | 1 - 4 | 0.5 - 1 |
| Tedizolid | 0.125 - 0.25 | 0.125 - 0.5 | <0.016 | 0.25 |
| Eperezolid | ~4 | ~4 | Not widely reported | Not widely reported |
| Sutezolid | Not widely reported | Not widely reported | Not widely reported | ≤0.0625 - 0.5 |
Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.
Table 2: Comparative Mitochondrial Toxicity of Oxazolidinone Analogues
| Compound | Inhibition of Mitochondrial Protein Synthesis IC50 (µM) |
| Linezolid | 16 |
| Tedizolid | ~6.4 |
| Eperezolid | 9.5 |
| PNU-140693 (toxic analogue) | <1 |
| PNU-100480 (less toxic analogue) | >10 |
Data is primarily from in vitro assays using isolated rat heart mitochondria or cell-based assays. IC50 values are indicative and can vary based on the experimental setup.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, select a single colony of the test bacterium. b. Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. c. Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
-
Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).
Protocol 2: Assessment of Mitochondrial Protein Synthesis Inhibition
This protocol is adapted from studies using isolated mitochondria.
-
Isolation of Mitochondria: a. Isolate mitochondria from a suitable source (e.g., rat heart tissue or cultured cells like HL-60) using differential centrifugation. b. Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., MSE buffer) and determine the protein concentration.
-
Mitochondrial Protein Synthesis (MPS) Assay: a. Prepare a reaction mixture containing KCl, MgSO₄, KH₂PO₄, HEPES buffer (pH 7.2), amino acids (excluding methionine), glutamate, malate, ADP, BSA, and cycloheximide (to inhibit cytoplasmic protein synthesis). b. Add the isolated mitochondrial protein (e.g., 1 mg/mL) and the test oxazolidinone analogue at various concentrations to the reaction mixture. c. Initiate the reaction by adding [³⁵S]methionine. d. Incubate the mixture at 30°C for 90 minutes. e. Stop the reaction and precipitate the proteins by adding sulfosalicylic acid. f. Harvest the precipitated proteins onto filtermats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of mitochondrial protein synthesis for each concentration of the test compound compared to the vehicle control. b. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting a dose-response curve.
Protocol 3: General Procedure for Microwave-Assisted Synthesis of Oxazolidin-2-ones
This protocol describes a general method for the cyclization of an amino alcohol with diethyl carbonate.
-
Materials:
-
(S)-amino alcohol (e.g., (S)-phenylalaninol) (1.0 eq.)
-
Diethyl carbonate (1.5 - 2.1 eq.)
-
Base (e.g., sodium methoxide or potassium carbonate) (0.05 - 0.15 eq.)
-
Microwave reactor with sealed reaction vessels.
-
Solvents for workup and purification (e.g., dichloromethane, water, ethyl acetate, hexanes).
-
-
Procedure: a. To a 10 mL microwave reaction vessel, add the (S)-amino alcohol, diethyl carbonate, and the base. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture for a specified time (e.g., 15 minutes) at a set temperature (e.g., 135°C). d. After the reaction is complete, allow the vessel to cool to room temperature. e. Partition the resulting mixture between dichloromethane and water. f. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure oxazolidin-2-one.
Visualizations
References
- 1. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Linezolid-induced pancytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Genes Related to Linezolid Resistance (poxtA, cfr, and optrA) in Clinical Isolates of Enterococcus spp. from Humans: A First Report from Iran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Myelosuppression in Novel Ozolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel ozolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of myelosuppression, a potential side effect of this important class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: The primary mechanism of myelosuppression associated with this compound compounds is the inhibition of mitochondrial protein synthesis.[1][2] Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, ozolinones can bind to the large subunit of mitochondrial ribosomes, specifically the peptidyl transferase center (PTC).[1][3][4] This binding interferes with the synthesis of essential mitochondrial proteins, which are critical for cellular respiration and function. Hematopoietic progenitor cells, being rapidly dividing, are particularly vulnerable to this inhibition, leading to decreased production of red blood cells, white blood cells, and platelets.
Q2: How can we predict the myelosuppressive potential of novel this compound compounds early in development?
A2: Early prediction of myelosuppressive potential can be achieved through a combination of in vitro and in vivo assays. The in vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is a widely accepted method to assess the direct toxic effects of compounds on hematopoietic progenitor cells. In vivo murine models of myelosuppression provide a more systemic evaluation of a compound's effects on hematological parameters.
Q3: What is the structure-activity relationship (SAR) for minimizing myelosuppression in ozolinones?
A3: Research into the structure-toxicity relationship of ozolinones suggests that modifications to the C-ring and the C-5 position of the this compound core can significantly impact their myelosuppressive potential. While specific modifications are often proprietary, the goal is to design analogs that maintain potent antibacterial activity while having a lower affinity for mitochondrial ribosomes compared to bacterial ribosomes. This involves a careful balance of steric and electronic properties of the substituents.
Troubleshooting Guides
In Vitro Myelosuppression Assays (CFU-GM)
Problem: High background or spontaneous colony formation in control wells.
-
Possible Cause: Contamination of cell culture medium or reagents with bacteria or endotoxin. Poor quality fetal bovine serum (FBS) or cytokines.
-
Solution:
-
Always use certified, endotoxin-tested reagents and serum.
-
Filter-sterilize all prepared media and solutions.
-
Regularly test your incubator and cell culture hood for contamination.
-
Run a "media only" control (no cells) to check for contamination.
-
Problem: High variability in colony counts between replicate plates.
-
Possible Cause: Inaccurate cell counting or uneven distribution of cells in the semi-solid medium. Pipetting errors.
-
Solution:
-
Ensure a single-cell suspension before counting by gentle pipetting or passing through a cell strainer.
-
Use a calibrated automated cell counter or a hemocytometer with trypan blue exclusion for accurate viable cell counts.
-
When plating, ensure the methylcellulose-based medium is at the correct temperature and viscosity for even cell distribution. Mix the cell suspension thoroughly but gently before aliquoting.
-
Practice consistent pipetting techniques.
-
Problem: Poor or no colony growth in all wells, including controls.
-
Possible Cause: Sub-optimal culture conditions (temperature, CO2, humidity). Poor viability of hematopoietic progenitor cells. Inactive cytokines.
-
Solution:
-
Verify incubator settings and ensure proper calibration.
-
Use freshly isolated bone marrow or cord blood cells, or properly cryopreserved cells with high viability post-thaw.
-
Check the activity of your cytokine cocktail. Use a positive control compound known to not inhibit colony formation.
-
Ensure the semi-solid medium is not expired and has been stored correctly.
-
Problem: Compound solubility issues leading to precipitation in the culture medium.
-
Possible Cause: The novel this compound compound has low aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
When diluting into the aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.
-
Perform a solubility test of the compound in the culture medium before the main experiment.
-
If solubility remains an issue, consider using a different formulation or delivery vehicle, though this may require additional validation.
-
In Vivo Murine Models of Myelosuppression
Problem: High mortality in the control group.
-
Possible Cause: Stress from handling and gavage, or underlying health issues in the animal colony. Contamination of the vehicle or drug formulation.
-
Solution:
-
Ensure all personnel are properly trained in animal handling and oral gavage techniques to minimize stress.
-
Acclimatize animals to the facility and handling for at least one week before the experiment.
-
Use a sterile vehicle and ensure the drug formulation is free of contaminants.
-
Monitor the general health of the animal colony and source animals from a reputable vendor.
-
Problem: No significant myelosuppression observed with a compound expected to be myelosuppressive.
-
Possible Cause: Insufficient dose or duration of treatment. Poor oral bioavailability of the compound in mice.
-
Solution:
-
Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) and optimal dosing regimen.
-
Perform pharmacokinetic studies to determine the oral bioavailability and plasma concentrations of the compound in mice.
-
Ensure the formulation of the compound is suitable for oral administration and allows for adequate absorption.
-
Problem: High variability in hematological parameters within the same treatment group.
-
Possible Cause: Inconsistent dosing volumes or technique. Variability in the age, weight, or health status of the mice.
-
Solution:
-
Use precise, calibrated equipment for dosing and ensure each animal receives the correct volume.
-
Use age- and weight-matched animals for the study.
-
House animals under standardized conditions (light-dark cycle, temperature, humidity, diet) to minimize environmental variability.
-
Increase the number of animals per group to improve statistical power.
-
Data Presentation
Table 1: In Vitro Myelosuppressive Activity of this compound Compounds against Human Hematopoietic Progenitor Cells (CFU-GM)
| Compound | IC50 (µg/mL) | Reference |
| Linezolid | 3.37 - 5.26 | |
| Tedizolid | Data not available in the provided search results | |
| Radezolid | Data not available in the provided search results | |
| Sutezolid | Data not available in the provided search results | |
| Novel Analog X | Researcher to input their experimental data |
Table 2: Hematological Parameters in C3H Mice Treated with Linezolid for 7 Days
| Treatment Group | Dose (mg/kg/day) | RBC (10^6/µL) | WBC (10^3/µL) | Platelets (10^3/µL) | Hemoglobin (g/dL) |
| Vehicle Control | 0 | 9.8 ± 0.5 | 7.5 ± 1.2 | 1200 ± 150 | 15.2 ± 0.8 |
| Linezolid | 50 | 8.9 ± 0.6 | 6.8 ± 1.0 | 1150 ± 130 | 14.1 ± 0.9 |
| Linezolid | 150 | 7.5 ± 0.7 | 5.2 ± 0.8 | 1050 ± 110 | 12.5 ± 1.1** |
| Linezolid | 300 | 6.2 ± 0.8 | 4.1 ± 0.6 | 980 ± 90 | 10.8 ± 1.2*** |
*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, ***p<0.001. (Data are illustrative based on trends described in cited literature)
Experimental Protocols
In Vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
Objective: To determine the direct effect of a novel this compound compound on the proliferation and differentiation of human hematopoietic progenitor cells.
Methodology:
-
Cell Source: Obtain fresh human bone marrow or umbilical cord blood from consenting donors, or use cryopreserved CD34+ cells.
-
Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation. If using whole bone marrow or cord blood, a red blood cell lysis step may be necessary.
-
Cell Plating:
-
Prepare a single-cell suspension of MNCs in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
In a sterile tube, mix the cells with methylcellulose-based medium (e.g., MethoCult™) containing recombinant human cytokines (e.g., SCF, GM-CSF, IL-3).
-
Add the novel this compound compound at various concentrations (typically a 7-point dilution series) or the vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and not exceed 0.5%.
-
Dispense the cell/methylcellulose/compound mixture into 35 mm culture dishes or wells of a 6-well plate in duplicate or triplicate.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, count the number of CFU-GM colonies (defined as aggregates of 50 or more cells) using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of colony formation) using a suitable software program.
In Vivo Murine Model of Myelosuppression
Objective: To evaluate the effect of a novel this compound compound on hematological parameters in a mouse model.
Methodology:
-
Animal Model: Use female C3H/HeN mice (6-8 weeks old).
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Compound Administration:
-
Prepare the novel this compound compound in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Administer the compound orally via gavage once daily for a predetermined period (e.g., 7 to 14 days).
-
Include a vehicle control group and a positive control group (e.g., linezolid at a known myelosuppressive dose).
-
-
Blood Collection:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline and at various time points during the study.
-
At the end of the study, collect a terminal blood sample via cardiac puncture.
-
-
Hematological Analysis:
-
Analyze the blood samples for complete blood counts (CBC), including red blood cell (RBC) count, white blood cell (WBC) count, platelet count, and hemoglobin concentration, using an automated hematology analyzer.
-
-
Data Analysis:
-
Compare the hematological parameters of the treated groups to the vehicle control group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) to determine the significance of any observed changes.
-
Visualizations
References
- 1. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Target Engagement of Novel Ozolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the target engagement of novel ozolinones, a promising class of synthetic antibiotics. It offers a detailed comparison with established alternatives, supported by experimental data and protocols, to aid researchers in the effective evaluation of new chemical entities.
Introduction to Ozolinones and Target Engagement
Ozolinones are a class of synthetic antibacterial agents that combat multidrug-resistant Gram-positive bacteria. Their unique mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation. The primary molecular target is the 23S ribosomal RNA (rRNA) within the 50S subunit.
Validating that a novel ozolinone effectively binds to its intended ribosomal target within a complex cellular environment is a critical step in drug development. Target engagement assays provide the necessary evidence to link the compound's chemical structure to its biological activity and therapeutic potential. This guide explores and compares key experimental approaches for confirming and quantifying the target engagement of novel ozolinones.
Comparative Analysis of Target Engagement Assays
A variety of biophysical and cell-based assays can be employed to validate and quantify the interaction between novel ozolinones and their ribosomal target. The following tables summarize quantitative data from different methodologies, comparing novel ozolinones to the well-established this compound, Linezolid, and other ribosome-targeting antibiotics.
Data Presentation
Table 1: Comparative Intracellular Activity of Radezolid and Linezolid
| Organism | Compound | EC50 (mg/L)[1] |
| L. monocytogenes | Radezolid | 0.08 |
| Linezolid | 0.8 | |
| S. aureus | Radezolid | 0.15 |
| Linezolid | 1.2 | |
| L. pneumophila | Radezolid | 0.4 |
| Linezolid | 2.0 | |
| S. epidermidis | Radezolid | 0.1 |
| Linezolid | 1.0 |
Table 2: Comparative Ribosomal Binding Affinity of Ozolinones
| Compound | Method | Target | Kd (nM) |
| Linezolid | Fluorescence Polarization | 70S Ribosome | ~5 |
| Radezolid | Not Specified | 70S Ribosome | Not Specified |
Note: While a direct Kd for Radezolid from a comparable binding assay was not found in the literature, studies consistently show it has a higher potency, suggesting a potentially lower Kd than Linezolid.
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Ozolinones and Comparators
| Organism | Radezolid MIC (mg/L)[2] | Linezolid MIC (mg/L)[2] | Macrolide (Erythromycin) MIC (mg/L) |
| S. aureus (MSSA) | 0.5 | 2 | >128 |
| S. aureus (MRSA) | 0.5 | 2 | >128 |
| E. faecalis | 0.25 | 2 | >128 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol for Bacterial CETSA:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Compound Treatment: Aliquot the bacterial culture into PCR tubes. Treat the cells with a range of concentrations of the novel this compound or a control compound (e.g., Linezolid, DMSO vehicle). Incubate at 37°C for 1 hour to allow for compound uptake.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the bacterial cells. A common method is to use a combination of lysozyme treatment and sonication or bead beating to ensure efficient cell wall disruption.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for a ribosomal protein of the 50S subunit (e.g., L2 or L3) as a surrogate marker for the ribosome's stability. Use a corresponding HRP-conjugated secondary antibody for detection.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble ribosomal protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the soluble protein percentage at a fixed temperature against the compound concentration to determine the EC50.
Biochemical Assay: Fluorescence Polarization
This assay measures the binding of a fluorescently labeled ligand to the ribosome and its displacement by a test compound.
Protocol for Ribosomal Binding Assay:
-
Reagent Preparation:
-
Fluorescent Probe: Synthesize a fluorescently labeled this compound (e.g., BODIPY-labeled Linezolid).
-
Ribosomes: Isolate 70S ribosomes from the target bacterial strain.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT).
-
-
Assay Setup: In a low-volume, black 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes.
-
Competition: Add serial dilutions of the novel this compound or a known binder (unlabeled Linezolid) to the wells. Include control wells with no competitor.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values as a function of the competitor concentration. Fit the data to a competitive binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Kᵢ) of the novel this compound.
Reporter Gene Assay for Protein Synthesis Inhibition
This cell-based assay utilizes a reporter gene, such as luciferase, to indirectly measure the inhibition of protein synthesis.
Protocol for Bacterial Reporter Gene Assay:
-
Reporter Strain Construction: Engineer a bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to express a luciferase gene (e.g., NanoLuc) under the control of an inducible promoter.[3][4]
-
Bacterial Culture and Induction: Grow the reporter strain to the early-to-mid logarithmic phase. Induce the expression of the luciferase gene according to the specific promoter system (e.g., addition of an inducer molecule).
-
Antibiotic Treatment: Aliquot the induced culture into a 96-well plate. Add serial dilutions of the novel this compound, Linezolid, a macrolide (as a comparator), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for protein synthesis inhibition.
-
Lysis and Luminescence Measurement:
-
For intracellular luciferase measurement, lyse the cells using a suitable lysis reagent.
-
Add the luciferase substrate to the lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the cell density (OD600) to account for any bactericidal effects. Plot the normalized luciferase activity against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value for protein synthesis inhibition.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound target engagement.
References
- 1. Cellular Pharmacodynamics of the Novel Biaryloxazolidinone Radezolid: Studies with Infected Phagocytic and Nonphagocytic cells, Using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
Oxolinone vs. Vancomycin: A Comparative Analysis of Efficacy in Treating Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the oxazolidinone class of antibiotics, represented by linezolid, and the glycopeptide antibiotic vancomycin. The analysis is supported by a synthesis of in vitro, in vivo, and clinical data to inform research and development in antibacterial therapies.
Executive Summary
Both oxazolidinones (linezolid) and vancomycin are critical therapeutic options for serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). While vancomycin has long been a cornerstone of treatment, the emergence of strains with reduced susceptibility and concerns about its pharmacokinetic/pharmacodynamic profile have highlighted the need for alternatives. Linezolid, the first clinically approved oxazolidinone, offers a distinct mechanism of action and favorable pharmacokinetic properties, including high oral bioavailability. This comparison delves into the quantitative data from various studies to provide a clear picture of their relative efficacy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy data for linezolid and vancomycin from in vitro, in vivo, and clinical studies.
In Vitro Susceptibility Data
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antibiotic | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) | VISA/hVISA MIC Range (µg/mL) | Reference(s) |
| Linezolid | 1 | 2 | 0.25 - 4 | [1][2] |
| Vancomycin | 1-2 | 2 | 1 - 8 | [1][2] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. VISA: Vancomycin-Intermediate Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus*
In Vivo Efficacy in Animal Models
Table 2: Efficacy in Animal Models of MRSA Infection
| Animal Model | Efficacy Outcome | Linezolid Result | Vancomycin Result | Reference(s) |
| Rabbit Endocarditis | Reduction in bacterial load in vegetations | Bactericidal at high doses | Efficient in reducing bacterial numbers | [3] |
| Mouse Pneumonia | Reduction in bacterial density (log₁₀ CFU) | 1.6 log reduction | 0.1 log reduction | |
| Mouse Pneumonia | Survival Rate | 89.5% - 94.7% | 61.1% | |
| Rat Osteomyelitis | Reduction in bacterial load (log₁₀ CFU/gram of bone) | 4.44 log reduction (with rifampin) | 4.04 log reduction (with rifampin) |
Clinical Efficacy in Patients with MRSA Infections
Table 3: Clinical Trial Outcomes in Patients with MRSA Infections
| Study/Infection Type | Efficacy Endpoint | Linezolid | Vancomycin | Reference(s) |
| ZEPHyR Trial (Nosocomial Pneumonia) | Clinical Cure Rate (Per-Protocol) | 57.6% (95/165) | 46.6% (81/174) | |
| NCT00087490 (Complicated Skin & Soft Tissue Infections - cSSTI) | Clinical Success (Oral Linezolid vs. IV Vancomycin) | Odds Ratio: 4.0 (p=0.01) | - | |
| Meta-analysis (cSSTI) | Clinical Cure Rate (MRSA) | Significantly higher (RR 1.09) | - | |
| Retrospective Analysis (Ventilator-Associated Pneumonia - VAP) | Clinical Cure Rate | 88.9% (24/27) | 73.3% (63/86) | |
| National Cohort Study (MRSA Infections) | In-hospital Survival | As effective as vancomycin | As effective as linezolid | |
| National Cohort Study (MRSA Infections) | Median Length of Hospital Stay | 9 days | 14 days |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., S. aureus) is prepared. This typically involves growing the bacteria in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a specific turbidity, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of linezolid and vancomycin are prepared in CAMHB in a 96-well microtiter plate. The concentration range should encompass the expected MIC values for the test organism.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Curve Assay
-
Inoculum Preparation: A logarithmic-phase culture of the test bacteria is prepared in a suitable broth (e.g., CAMHB) to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks or tubes containing linezolid or vancomycin at various concentrations (e.g., 1x, 2x, 4x, 8x the MIC). A growth control flask without any antibiotic is also included.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask. Serial tenfold dilutions of these aliquots are made in sterile saline or phosphate-buffered saline (PBS). A specific volume of each dilution is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: The agar plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
In Vivo Animal Model: MRSA Foreign Body Osteomyelitis in Rats
-
Animal Model: Adult Wistar rats are used. Anesthesia is induced, and a surgical site over the proximal tibia is prepared.
-
Infection Induction: A hole is drilled into the proximal tibia, and a suspension of MRSA is inoculated into the medullary cavity. A sterile titanium wire is then implanted into the inoculated site to serve as a foreign body. The wound is closed, and the animals are allowed to recover. The infection is allowed to establish for a period of approximately four weeks to become chronic.
-
Treatment Regimen: The rats are randomized into treatment and control groups. Treatment groups may receive intraperitoneal injections of linezolid (e.g., 35 mg/kg twice daily), vancomycin (e.g., 50 mg/kg twice daily), or a combination with other agents like rifampin. A control group receives no treatment. The treatment duration is typically 21 days.
-
Efficacy Assessment: At the end of the treatment period, the animals are euthanized. The implanted wire and the surrounding bone are aseptically removed. The wire is cultured qualitatively for the presence of bacteria. The bone is homogenized, and quantitative cultures are performed to determine the bacterial load (CFU/gram of bone). A significant reduction in bacterial load compared to the control group indicates treatment efficacy.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Vancomycin.
Caption: Mechanism of action of Linezolid.
Caption: Workflow for MIC determination.
Caption: Workflow for Time-Kill Curve Assay.
References
- 1. New Phase 4 Study Shows Higher Rates of Clinical and Microbiological Success for Zyvox Versus Vancomycin in MRSA Nosocomial Pneumonia | Pfizer [pfizer.com]
- 2. Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA: Prelude to overt resistance - Indian J Microbiol Res [ijmronline.org]
- 3. The ZEPHyR study: a randomized comparison of linezolid and vancomycin for MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Class of Oxazolidinones: A Comparative Guide to Efficacy in Preclinical Animal Models
For Immediate Release
In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics continues to be a critical area of research and development. Building upon the foundation of linezolid, a new generation of oxazolidinones is emerging with promises of enhanced efficacy, improved safety profiles, and expanded spectra of activity. This guide provides a comparative analysis of the in vivo efficacy of several novel oxazolidinones—TBI-223, Tedizolid, and Contezolid—validated in established animal models of bacterial infection. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these next-generation antibacterial agents.
Mechanism of Action: A Shared Foundation
Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for the translation process.[4] This unique mechanism of action minimizes the likelihood of cross-resistance with other antibiotic classes that target protein synthesis.[3]
Figure 1: Mechanism of action of oxazolidinone antibiotics.
Comparative In Vivo Efficacy of New Oxazolidinones
The following sections detail the efficacy of novel oxazolidinones in various murine infection models. The data is summarized in tables for ease of comparison, followed by detailed experimental protocols.
TBI-223: A Promising Candidate Against MRSA
TBI-223 is a novel oxazolidinone that has demonstrated comparable efficacy to linezolid in multiple mouse models of methicillin-resistant Staphylococcus aureus (MRSA) infection. Studies suggest that TBI-223 may have a better safety profile, particularly concerning myelosuppression, a known side effect of long-term linezolid use.
Table 1: Efficacy of TBI-223 vs. Linezolid in MRSA Infection Models
| Animal Model | Bacterial Strain | Treatment (Dosage) | Key Efficacy Endpoint | Outcome | Reference |
| Bacteremia | MRSA (SAP231) | TBI-223 (80 & 160 mg/kg, BID) vs. Linezolid (40 & 80 mg/kg, BID) | Survival Rate | TBI-223 and Linezolid fully protected mice, resulting in 100% survival. | |
| Skin Wound Infection | MRSA | TBI-223 (80 & 160 mg/kg, BID) vs. Linezolid (40 & 80 mg/kg, BID) | Reduction in Bacterial Burden | Both drugs showed comparable dose-dependent efficacy in reducing bacterial load. | |
| Orthopedic Implant Infection | MRSA | TBI-223 (80 & 160 mg/kg, BID) vs. Linezolid (40 & 80 mg/kg, BID) | Reduction in Bacterial Burden | TBI-223 and Linezolid had comparable efficacy in reducing bacterial burden on the implant. |
-
Bacteremia Model:
-
Animal Strain: Not specified.
-
Inoculum: 5 x 107 CFU of MRSA strain SAP231 administered intravenously via the retro-orbital vein.
-
Treatment: Initiated 4 hours post-infection and continued every 12 hours for up to 7 days.
-
Groups: Sham (vehicle), Linezolid (40 mg/kg/dose), Linezolid (80 mg/kg/dose), TBI-223 (80 mg/kg/dose), TBI-223 (160 mg/kg/dose).
-
Endpoint: Survival monitored over time.
-
-
Skin Wound and Orthopedic Implant Infection Models:
-
Animal Strain: Not specified.
-
Infection Models: Established mouse models of MRSA skin wound infection and orthopedic-implant-associated infection were used.
-
Treatment: TBI-223 (80 and 160 mg/kg twice daily) was compared with linezolid (40 and 80 mg/kg twice daily) and sham treatment.
-
Endpoint: Reduction in bacterial burden and disease severity were assessed.
-
Tedizolid: Potent Activity Against Gram-Positive Pathogens
Tedizolid, the active moiety of the prodrug tedizolid phosphate, is an oxazolidinone with enhanced potency against a range of Gram-positive bacteria, including MRSA.
Table 2: Efficacy of Tedizolid vs. Linezolid in Murine Infection Models
| Animal Model | Bacterial Strain(s) | Treatment (Dosage) | Key Efficacy Endpoint | Outcome | Reference |
| Thigh Infection | MRSA (4 strains), MSSA (1 strain) | Tedizolid (simulated human 200 mg Q24h) vs. Linezolid (simulated human 600 mg Q12h) | Change in Bacterial Density (log10 CFU) | Both agents were bacteriostatic at 24h and bactericidal at 72h, with no sustained significant difference in efficacy. | |
| Hematogenous Pulmonary Infection | MRSA | Tedizolid (20 mg/kg, QD) vs. Linezolid (120 mg/kg, BID) | Survival Rate & Bacterial Count in Lungs | Both drugs significantly improved survival and reduced bacterial counts compared to control. | |
| Peritonitis | E. faecium, E. faecalis, MRSA | Tedizolid (10 mg/kg, Q24h, p.o.) vs. Linezolid (80 mg/kg, Q12h, p.o.) | Survival/Bacterial Load | Tedizolid was comparable to linezolid against most strains. |
-
Thigh Infection Model:
-
Animal Strain: Immunocompetent mice.
-
Inoculum: Intramuscular injection of MRSA or MSSA strains.
-
Treatment: Dosing regimens were designed to simulate human steady-state free-drug area under the concentration-time curve (fAUC) for a 200 mg once-daily oral dose of tedizolid and a 600 mg twice-daily intravenous dose of linezolid.
-
Endpoint: Thighs were harvested at multiple time points up to 72 hours to determine the change in bacterial density.
-
-
Hematogenous Pulmonary Infection Model:
-
Animal Strain: Not specified.
-
Inoculum: Intravenous injection of MRSA to establish a lung infection.
-
Treatment: Mice were treated with saline (control), vancomycin, linezolid (120 mg/kg twice daily), or tedizolid (20 mg/kg once daily).
-
Endpoint: Survival rates and bacterial counts in the lungs were measured at 26 and 36 hours post-inoculation.
-
-
Peritonitis Model:
-
Animal Strain: Not specified.
-
Inoculum: Intraperitoneal inoculation with approximately 10 times the LD50 of the test bacteria.
-
Treatment: Initiated 1 hour post-inoculation. Tedizolid was administered at 10 mg/kg orally every 24 hours, and linezolid at 80 mg/kg orally every 12 hours.
-
Endpoint: Efficacy was assessed based on survival and bacterial load.
-
Contezolid: A New Contender for Tuberculosis Treatment
Contezolid (MRX-I) has demonstrated promising activity against Mycobacterium tuberculosis in preclinical models, positioning it as a potential alternative to linezolid in tuberculosis treatment regimens.
Table 3: Efficacy of Contezolid vs. Linezolid in a Murine Tuberculosis Model
| Animal Model | Bacterial Strain | Treatment (Dosage) | Key Efficacy Endpoint | Outcome | Reference |
| Pulmonary Tuberculosis | M. tuberculosis Erdman | Contezolid (100 mg/kg, QD) vs. Linezolid (100 mg/kg, QD) | Reduction in Lung Bacterial Load (log10 CFU) | Both drugs significantly reduced bacterial load compared to controls, with no significant difference between them. | |
| Pulmonary Tuberculosis | M. tuberculosis H37Rv | Contezolid (50, 100, 200 mg/kg) vs. Linezolid (50, 100 mg/kg) | Reduction in Lung Bacterial Load (log10 CFU) | Contezolid exhibited dose-dependent bactericidal activity similar to linezolid. |
-
Pulmonary Tuberculosis Model (Erdman Strain):
-
Animal Strain: BALB/c mice.
-
Inoculum: Intranasal infection with M. tuberculosis Erdman.
-
Treatment: Initiated at a defined time post-infection and administered daily by gavage.
-
Groups: Untreated controls, Linezolid (100 mg/kg), Contezolid (100 mg/kg once daily, and other dosing regimens).
-
Endpoint: Bacterial load in the lungs was determined by colony-forming unit (CFU) counts.
-
-
Pulmonary Tuberculosis Model (H37Rv Strain):
-
Animal Strain: BALB/c mice.
-
Inoculum: Not specified.
-
Treatment: Started 2 weeks post-infection. Mice received various doses of contezolid or linezolid, alone or in combination with bedaquiline and pretomanid, for 4 weeks.
-
Endpoint: Mean lung CFU counts were determined after 4 weeks of treatment.
-
Experimental Workflow for In Vivo Efficacy Testing
The validation of new antimicrobial agents relies on a standardized workflow to ensure the reproducibility and reliability of the findings. The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of a new oxazolidinone in a murine infection model.
Figure 2: General experimental workflow for in vivo efficacy studies.
Conclusion
The new oxazolidinones TBI-223, tedizolid, and contezolid have demonstrated significant in vivo efficacy in various animal models, often comparable to the established agent linezolid. These findings, supported by detailed experimental data, provide a strong rationale for their continued development. For researchers and drug developers, the choice of a lead candidate will depend on a comprehensive evaluation of its efficacy against target pathogens, its pharmacokinetic/pharmacodynamic profile, and, crucially, its long-term safety. The data presented in this guide serves as a foundational resource for such comparative assessments.
References
- 1. Promising antituberculosis activity of the oxazolidinone PNU-100480 relative to that of linezolid in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activities of Several Novel Oxazolidinones against Mycobacterium tuberculosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ozolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ozolinone class of antibiotics has emerged as a critical tool in the fight against multidrug-resistant Gram-positive bacteria. Understanding the pharmacokinetic profiles of different this compound derivatives is paramount for optimizing dosing regimens, predicting efficacy, and ensuring patient safety. This guide provides a comparative analysis of the pharmacokinetics of key this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key human pharmacokinetic parameters for five prominent this compound derivatives: linezolid, tedizolid, delpazolid, sutezolid, and radezolid. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its therapeutic window and potential for adverse effects.
| Parameter | Linezolid | Tedizolid | Delpazolid | Sutezolid | Radezolid |
| Maximum Plasma Concentration (Cmax) | 12-26 µg/mL (600 mg dose)[1] | ~2.2 µg/mL (200 mg dose) | 5,012.98 ± 2,451.42 µg/L (400 mg dose)[2] | Increases less than proportionally with dose[3][4][5] | - |
| Time to Cmax (Tmax) | 1-2 hours | ~3.5 hours | ~1 hour | - | - |
| Area Under the Curve (AUC) | 108-138 mL/min (clearance) | 21.6-123.1 mg∙h/L (200-1200 mg/day) | 7,474.84 ± 2,270.59 µg·h/L (400 mg dose) | Increases proportionally with dose | - |
| Volume of Distribution (Vd) | 30-50 L | ~100 L | - | - | - |
| Clearance (CL) | 108-138 mL/min | - | 40.3 L/h (for a 70kg person) | - | - |
| Half-life (t1/2) | 5-7 hours | ~11 hours | 1.64 hours (800 mg oral dose) | - | - |
| Oral Bioavailability | ~100% | ~91% | 99-100% (800 mg dose) | - | - |
| Plasma Protein Binding | 31% | 70-90% | 37% | 48% | - |
Experimental Protocols
A thorough understanding of the methodologies used to generate pharmacokinetic data is essential for its correct interpretation. Below are detailed protocols for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Humans
This protocol outlines a standard design for a clinical pharmacokinetic study to determine the ADME properties of an this compound derivative after oral and intravenous administration.
1. Study Design: A typical study would involve a randomized, open-label, single-dose, two-way crossover design.
2. Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria typically include a history of significant medical conditions, allergies to the drug class, and use of concomitant medications.
3. Drug Administration:
-
Oral Administration: Subjects receive a single oral dose of the this compound derivative (e.g., 400 mg) after an overnight fast.
-
Intravenous Administration: A single intravenous dose is administered over a specified period.
4. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 8, 12, and 24 hours post-dose).
5. Sample Processing and Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of the drug and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, Vd, CL, and half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Determination of this compound Derivatives in Human Plasma by LC-MS/MS
This method allows for the simultaneous quantification of multiple this compound antimicrobials in human plasma.
1. Sample Preparation:
-
Plasma samples are thawed, and a small aliquot (e.g., 50 µL) is mixed with an internal standard solution.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The mixture is centrifuged, and the supernatant is transferred for analysis.
2. Chromatographic Separation:
-
Chromatographic separation is achieved on a C18 column with gradient elution.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
3. Mass Spectrometric Detection:
-
Detection is performed using a triple-quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
The analysis is conducted in the multiple reaction monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for each analyte and the internal standard.
4. Method Validation: The method is validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound derivatives and a typical workflow for a pharmacokinetic study.
Caption: Mechanism of action of this compound derivatives on the bacterial ribosome.
Caption: General workflow of an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetic and Pharmacodynamic Modeling Analysis of Delpazolid (LCB01-0371) in Adult Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics study of two tablet formulations of delpazolid, a novel oxazolidinone class antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single Ascending-Dose Study To Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Ascending-Dose Study To Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Superiority of Novel Ozolinone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Ozolinone analogues represent a promising class of synthetic antibiotics that exhibit potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a comparative analysis of the in vitro performance of recently developed this compound analogues against established standards, supported by experimental data and detailed methodologies.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of several novel this compound analogues compared to linezolid, a widely used this compound antibiotic. The data highlights the enhanced potency of these new compounds against various clinically relevant bacterial strains.
| Compound/Analogue | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Contezolid | MRSA | 0.5 (MIC⁹⁰) | Linezolid | 1.0 (MIC⁹⁰) |
| VRE | 1.0 (MIC⁹⁰) | Linezolid | 1.0 (MIC⁹⁰) | |
| LCB01-0648 | MRSA | 0.5 (MIC⁹⁰) | Linezolid | 2.0 (MIC⁹⁰) |
| VRE | 0.5 (MIC⁹⁰) | Linezolid | 2.0 (MIC⁹⁰) | |
| Linezolid-Resistant S. aureus (LRSA) | 2-4 | Linezolid | 8-64 | |
| AZD2563 | Staphylococci | 1 (Modal) | Linezolid | 1-2 (Modal) |
| Pneumococci | 1 (Modal) | Linezolid | 1-2 (Modal) | |
| Enterococci | 1-2 (Modal) | Linezolid | 1-2 (Modal) | |
| Tedizolid | MRSA (Planktonic) | 0.5 | Linezolid | 1-2 |
| Ranbezolid | MRSA (Planktonic) | 1 | Linezolid | 1-2 |
| Radezolid | MRSA (Planktonic) | 1 | Linezolid | 1-2 |
| Compound 12h | Linezolid-Resistant S. aureus | < 0.125 | Linezolid | - |
| Compound 8c | S. aureus ATCC 33591 (MRSA) | < 1 | Linezolid | - |
Experimental Protocols
The in vitro activity of the this compound analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Novel this compound analogues and reference antibiotics (e.g., linezolid) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
- Bacterial Strains: Clinically relevant bacterial isolates, including resistant strains (MRSA, VRE), are cultured on appropriate agar plates to obtain fresh colonies.
- Growth Media: Mueller-Hinton Broth (MHB) is the standard medium for testing most aerobic and facultative anaerobic bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.
2. Preparation of Inoculum:
- A few colonies of the test microorganism are suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration in the microtiter wells (typically 5 x 10⁵ CFU/mL).
3. Serial Dilution and Inoculation:
- A two-fold serial dilution of each test compound is prepared directly in the wells of the 96-well plate using the growth medium.
- Each well is then inoculated with the prepared bacterial suspension.
- Control wells are included: a growth control (broth and inoculum, no drug), a sterility control (broth only), and a positive control (a known antibiotic).
4. Incubation:
- The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
This compound analogues exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step for the translation of messenger RNA (mRNA) into proteins.[1][2] This unique mechanism of action reduces the likelihood of cross-resistance with other classes of antibiotics that target protein synthesis at different stages.
Caption: Mechanism of action of this compound analogues.
Experimental Workflow: In Vitro Assessment of Novel Analogues
The following diagram illustrates the typical workflow for the initial in vitro evaluation of novel this compound analogues.
Caption: Workflow for in vitro antibacterial assessment.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The development of superior this compound analogues is guided by understanding the relationship between their chemical structure and antibacterial activity. Modifications to different parts of the this compound scaffold can significantly impact potency, spectrum of activity, and safety profiles.
Caption: this compound structure-activity relationships.
References
validation of new ozolinone compounds against clinical isolates
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of new ozolinone compounds against clinically relevant bacterial isolates. It provides supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and signaling pathways.
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Ozolinones are a promising class of synthetic antibiotics that inhibit bacterial protein synthesis, showing potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This guide focuses on the validation of new this compound compounds, comparing their in vitro activity with established alternatives.
Comparative In Vitro Activity of New this compound Compounds
The antibacterial efficacy of new this compound compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[3] Lower MIC values are indicative of greater potency. The following table summarizes the MIC values of several new this compound compounds against key clinical isolates, alongside comparator antibiotics.
| Compound | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (μg/mL) | Vancomycin-Resistant Enterococcus faecium (VRE) MIC (μg/mL) | Linezolid-Resistant S. aureus (LRSA) MIC (μg/mL) |
| New Ozolinones | |||
| LCB01-0648 | 0.5 (MIC₉₀)[4] | 0.5 (MIC₉₀)[5] | 2–4 |
| Tedizolid | 0.25–0.5 | 0.5–1.0 | Not widely reported |
| Contezolid (MRX-I) | 0.5 (MIC₉₀) | 1.0 (MIC₉₀) | Not widely reported |
| Sutezolid | Potent activity reported against Mtb | Not widely reported for VRE | Not widely reported |
| Delpazolid | Potent activity reported against Mtb | Not widely reported for VRE | Not widely reported |
| Comparator Antibiotics | |||
| Linezolid | 0.5–4.0 | 1.0–4.0 | 8–64 |
| Vancomycin | 0.125–2 | Resistant | Not applicable |
| Daptomycin | MICs not higher than contezolid | MICs not higher than contezolid | Not applicable |
| Tigecycline | Lower MICs than contezolid | Lower MICs than contezolid | Not applicable |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the validation of new antimicrobial compounds. Below are detailed methodologies for two key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Antimicrobial Agent: Prepare a stock solution of the test compound at a concentration at least twice the highest desired test concentration.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Inoculate the colonies into a tube containing 5 mL of CAMHB and incubate at 37°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB to achieve a range of desired concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
-
Prepare bacterial inoculum and antimicrobial agent dilutions at desired concentrations (e.g., 1x, 4x, 8x MIC) in a suitable broth.
2. Assay Procedure:
-
Dispense the bacterial suspension into tubes containing the different concentrations of the antimicrobial agent and a growth control tube.
-
Incubate all tubes at 37°C, with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.
Visualizing Experimental and Logical Frameworks
Mechanism of Action of Ozolinones
Ozolinones exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in bacterial translation. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.
Caption: Mechanism of action of this compound antibiotics.
Experimental Workflow for Validation of New this compound Compounds
The validation of new this compound compounds follows a structured workflow, from initial screening to more detailed characterization of their antimicrobial activity.
Caption: General workflow for in vitro validation of new this compound compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Toxicity Profiles of Ozolinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of various ozolinone antibiotics, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the safety landscape of this important class of antimicrobials.
Key Toxicities of this compound Antibiotics
The primary toxicities associated with this compound antibiotics are hematological, neurological, and mitochondrial. These adverse effects are largely attributed to the off-target inhibition of mitochondrial protein synthesis, a consequence of the structural similarities between bacterial and mitochondrial ribosomes.[1][2][3]
Comparative Toxicity Data
The following table summarizes key toxicity data for different this compound antibiotics, compiled from preclinical and clinical studies.
| Antibiotic | Hematological Toxicity (Thrombocytopenia Incidence) | Neurological Toxicity (Peripheral Neuropathy) | Mitochondrial Toxicity (IC50 for Mitochondrial Protein Synthesis Inhibition) | Other Notable Toxicities |
| Linezolid | 2.2% - 32% (Incidence varies with duration of therapy and patient population)[4] | Reported, particularly with long-term use (>28 days)[5] | 16 µM (rat heart mitochondria) | Serotonin syndrome (due to weak, reversible MAO inhibition), Lactic acidosis |
| Tedizolid | 1.3% - 9% (Some studies suggest a lower potential for thrombocytopenia compared to linezolid) | Lower incidence reported in initial studies compared to linezolid | More potent inhibitor than linezolid in vitro | Lower reported incidence of serotonin syndrome compared to linezolid |
| Contezolid Acefosamil | No myelosuppressive reduction in platelet counts observed in 4-week preclinical studies in rats and dogs | No neurotoxicity observed in a 3-month neuropathological evaluation in rats | Data not available | Favorable safety profile in preclinical studies |
| Eperezolid | Data not available | Data not available | 9.5 µM (rat heart mitochondria) | Development discontinued |
| Sutezolid | Data not available | Data not available | Data not available | Primarily investigated for tuberculosis |
| Delpazolid | Data not available | Data not available | Data not available | Primarily investigated for tuberculosis |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound toxicity are provided below.
Mitochondrial Toxicity Assessment: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial respiration.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with the prepared Seahorse XF assay medium and incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator. On the day of the assay, load the injection ports of the cartridge with the following compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF96 analyzer. The instrument will measure basal OCR, and then sequentially inject the compounds from the cartridge to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Hematological Toxicity Assessment: Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This in vitro assay is used to evaluate the myelotoxic effect of drugs on hematopoietic progenitor cells.
Protocol:
-
Cell Preparation: Isolate mononuclear cells from human cord blood or bone marrow, or murine bone marrow.
-
Drug Exposure: Incubate the prepared cells with a range of concentrations of the test antibiotic in a semi-solid methylcellulose-based medium supplemented with growth factors.
-
Colony Formation: Culture the cells for 14 days to allow for the formation of colonies derived from the granulocyte-macrophage progenitors.
-
Colony Counting: Stain and count the colonies (aggregates of 40 or more cells) under a microscope.
-
Data Analysis: Determine the concentration of the antibiotic that inhibits colony formation by 50% (IC50) or 90% (IC90) to quantify its myelotoxic potential.
Neurological Toxicity Assessment: In Vivo Rodent Model of Peripheral Neuropathy
This protocol describes the induction and assessment of peripheral neuropathy in rats.
Protocol:
-
Drug Administration: Administer the this compound antibiotic to rats (e.g., via intraperitoneal injection) for a specified duration.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a heat source (e.g., radiant heat).
-
-
Electrophysiological Assessment:
-
Nerve Conduction Velocity: Measure the speed of electrical impulse conduction along sensory and motor nerves using surface or needle electrodes.
-
-
Histopathological Analysis:
-
Nerve Fiber Density: Collect skin biopsies from the plantar surface of the hind paw, stain for the pan-axonal marker PGP 9.5, and quantify the density of intraepidermal nerve fibers.
-
Nerve Morphometry: Analyze sections of the sciatic nerve to assess for axonal degeneration, demyelination, and changes in nerve fiber morphology.
-
Signaling Pathways and Mechanisms of Toxicity
This compound-Induced Mitochondrial Toxicity
The primary mechanism of this compound toxicity is the inhibition of mitochondrial protein synthesis. Ozolinones bind to the 23S rRNA of the mitochondrial 50S ribosomal subunit, which is structurally similar to the bacterial ribosome. This binding prevents the formation of a functional initiation complex, thereby halting the translation of mitochondrial-encoded proteins that are essential components of the electron transport chain (ETC).
The resulting impairment of the ETC leads to decreased ATP production, increased production of reactive oxygen species (ROS), and a shift to anaerobic metabolism, causing lactate accumulation.
Experimental Workflow for Mitochondrial Toxicity Assessment
The workflow for assessing mitochondrial toxicity typically involves exposing cells to the antibiotic and then measuring key parameters of mitochondrial function.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Mitochondrial Genetics on the Mitochondrial Toxicity of Linezolid in Blood Cells and Skin Nerve Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity induced by linezolid causing lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ozolinone Efficacy in Vancomycin-Resistant Enterococci Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the oxazolidinone class of antibiotics, with a focus on linezolid and tedizolid as key examples of "ozolinones," against vancomycin-resistant enterococci (VRE) in preclinical models. The performance of these agents is compared with other therapeutic alternatives, including daptomycin and quinupristin-dalfopristin. This document synthesizes quantitative data from various experimental models, details the methodologies of these key experiments, and provides visualizations of the mechanism of action and experimental workflows.
Executive Summary
Vancomycin-resistant enterococci represent a significant challenge in clinical settings. The oxazolidinone class of antibiotics has emerged as a critical therapeutic option. This guide details the in vivo efficacy of linezolid and tedizolid in murine models of VRE bacteremia and compares their performance against other antimicrobial agents. While direct data for a specific compound named "ozolinone" is limited in the reviewed literature, linezolid and tedizolid are prominent members of the broader oxazolidinone class and serve as the primary focus of this analysis.
Overall, the data suggests that while both linezolid and tedizolid are effective in reducing bacterial burden in VRE infection models, their efficacy can be strain- and model-dependent.[1] Daptomycin and quinupristin-dalfopristin present as alternative therapies, each with its own profile of efficacy and limitations.
Data Presentation: In Vivo Efficacy Against VRE
The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the efficacy of oxazolidinones and other antibiotics against VRE.
Table 1: Efficacy of Oxazolidinones in a Murine VRE Bacteremia Model
| Drug | VRE Strain | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Linezolid | E. faecium 447 | Murine Bacteremia | 50 mg/kg, twice daily, intraperitoneally | - Significantly lower kidney bacterial burden compared to tedizolid (P < 0.05) - Reduced bacterial counts in blood and other tissues | [1][2] |
| E. faecalis 613 | Murine Bacteremia | 50 mg/kg, twice daily, intraperitoneally | - Significantly lower CFU counts in all target organs compared to tedizolid (P < 0.05) | [1][2] | |
| Tedizolid | E. faecium 447 | Murine Bacteremia | 20 mg/kg, once daily, intraperitoneally | - Less effective than linezolid in reducing kidney bacterial burden | |
| E. faecalis 613 | Murine Bacteremia | 20 mg/kg, once daily, intraperitoneally | - Less effective than linezolid in reducing bacterial counts in target organs |
Table 2: Efficacy of Comparator Drugs in VRE Infection Models
| Drug | VRE Strain | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Daptomycin | E. faecium | Rabbit Endocarditis | 8 mg/kg or 12 mg/kg, once daily, intravenously | - Both doses significantly reduced bacterial counts in vegetations compared to untreated controls. | |
| E. faecalis | In vitro pharmacodynamic model | Simulated human doses | - Demonstrated greater bactericidal activity than linezolid and quinupristin-dalfopristin at 8 and 24 hours (P < 0.05). | ||
| Quinupristin-Dalfopristin | E. faecium | In vitro pharmacodynamic model | Simulated human doses | - Bacteriostatic or weakly bactericidal activity. | |
| E. faecium | Clinical Studies | 7.5 mg/kg every 8 hours, intravenously | - Clinical success rate of 73.6% in clinically evaluable patients. |
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below.
Murine Model of Vancomycin-Resistant Enterococcal Bacteremia
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are challenged via tail vein injection with a specific inoculum of VRE (e.g., 10^6 to 10^9 CFU/mL) to establish a non-lethal, durable infection.
-
Treatment Regimen:
-
Linezolid: Administered intraperitoneally at doses such as 50 mg/kg twice daily.
-
Tedizolid: Administered intraperitoneally at doses such as 20 mg/kg once daily.
-
-
Efficacy Assessment: At the end of the treatment period (e.g., 4 days), blood and target tissues (kidneys, liver, spleen) are collected. Bacterial burden is quantified by homogenizing the tissues and plating serial dilutions to determine colony-forming units (CFU) per gram of tissue. Statistical analyses are performed to compare the efficacy of different treatment groups.
Rabbit Model of Experimental Endocarditis
-
Animal Model: New Zealand White rabbits are utilized for this model.
-
Induction of Endocarditis: A catheter is inserted into the heart to induce the formation of non-bacterial thrombotic endocarditis on the aortic valve. Subsequently, a high inoculum of VRE is injected intravenously to induce infection of the vegetations.
-
Treatment Regimen:
-
Daptomycin: Administered intravenously at doses equivalent to human therapeutic regimens (e.g., 8 mg/kg or 12 mg/kg once daily).
-
-
Efficacy Assessment: After a specified duration of treatment, rabbits are euthanized, and the aortic valve vegetations are excised, weighed, and homogenized. The number of viable bacteria (CFU/gram of vegetation) is determined by quantitative culture.
Mandatory Visualizations
Signaling Pathway: Oxazolidinone Mechanism of Action
Oxazolidinones, such as linezolid and tedizolid, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis.
Caption: Oxazolidinone Mechanism of Action on Bacterial Protein Synthesis.
Experimental Workflow: Murine VRE Bacteremia Model
The following diagram illustrates the typical workflow for evaluating the efficacy of antimicrobial agents in a murine model of VRE bacteremia.
References
Safety Operating Guide
Navigating the Disposal of Oxazolidinone Compounds in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper and safe disposal of oxazolidinone-class chemicals.
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of oxazolidinone compounds, a class of synthetic antibiotics. While specific information for "ozolinone" was not found, this document focuses on the closely related and widely used "oxazolidinone" class, assuming this to be the intended subject of inquiry.
Oxazolidinones are a significant class of antibiotics known for their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis.[1] Their fully synthetic nature means they have no natural counterparts.[1] Due to their potent biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and prevent environmental contamination.[2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle oxazolidinone compounds with appropriate personal protective equipment (PPE). This includes chemical safety goggles, compatible chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data and Physical Properties
The following table summarizes the physical and chemical properties of representative oxazolidinone compounds, extracted from their Safety Data Sheets (SDS). This information is vital for assessing potential hazards and ensuring compatible storage and disposal.
| Property | 2-Benzoxazolinone | 2-Oxazolidinone | (S)-4-(4-Aminobenzyl)-2-oxazolidinone |
| Molecular Formula | Not specified | C3 H5 N O2 | Not specified |
| Molecular Weight | Not specified | 87.08 g/mol | Not specified |
| Physical State | Not specified | Solid | Solid |
| Appearance | Not specified | Beige | No information available |
| Melting Point | Not specified | 86 - 89 °C / 186.8 - 192.2 °F | 107 - 111 °C / 224.6 - 231.8 °F |
| Boiling Point | Not specified | 220 °C / 428 °F @ 48 mmHg | No information available |
| Flash Point | 160 °C (320 °F) | No information available | No information available |
| Solubility | No information available | No information available | No information available |
| Stability | Stable under normal temperatures and pressures | Stable under normal conditions | Not specified |
Health Hazard Information
| Hazard | 2-Benzoxazolinone | 2-Oxazolidinone | (S)-4-(4-Aminobenzyl)-2-oxazolidinone |
| Acute Toxicity | Harmful if swallowed. Oral LD50 (rat): 700 mg/kg; Oral LD50 (mouse): 554 mg/kg. | No acute toxicity information available. | Harmful if swallowed. |
| Skin Irritation | May cause skin irritation. | Causes skin irritation. May cause an allergic skin reaction. | Causes skin irritation. |
| Eye Irritation | May cause eye irritation. | Causes serious eye irritation. | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. | May cause respiratory irritation. | May cause respiratory system irritation. |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | Not identified as a carcinogen. | No information available. |
Step-by-Step Disposal Protocol
The following protocol provides a generalized framework for the disposal of oxazolidinone waste. Crucially, all laboratory personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
-
Waste Identification and Classification :
-
Treat all waste chemical solids, liquids, or containerized gases containing oxazolidinones as hazardous waste unless confirmed otherwise by your institution's EHS department.
-
This includes unused or expired compounds, reaction byproducts, contaminated materials (e.g., gloves, wipes, pipette tips), and solutions.
-
-
Waste Segregation and Collection :
-
Solid Waste : Collect solid oxazolidinone waste in a designated, clearly labeled, and sealable hazardous waste container. Avoid generating dust during transfer.
-
Liquid Waste : Collect liquid waste containing oxazolidinones in a compatible, leak-proof container with a secure screw cap. Do not mix incompatible wastes; for instance, store acids and bases separately.
-
Contaminated Materials : Place all items that have come into contact with oxazolidinones, such as gloves, bench paper, and empty vials, into the designated solid hazardous waste container.
-
-
Container Labeling :
-
Properly label all waste containers with the full chemical name ("Waste Oxazolidinone Compound" followed by the specific name if known) and any relevant hazard pictograms (e.g., "Harmful," "Irritant").
-
The label should also include the date when the waste was first added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be a secure, well-ventilated area away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Final Disposal :
-
Never dispose of oxazolidinone waste down the sink or in the regular trash. Evaporation of chemical waste is also prohibited.
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide the disposal personnel with accurate information about the waste composition.
-
-
Empty Container Disposal :
-
A container that held an oxazolidinone compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for proper oxazolidinone disposal and the logical decision-making process involved.
Caption: Experimental workflow for oxazolidinone waste disposal.
Caption: Decision-making for oxazolidinone waste classification.
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic residue contamination in the aquatic environment, sources and associated potential health risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ozolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ozolinone, a potent diuretic compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Overview
Assumed Hazards:
-
Acute Toxicity: Potential for diuretic effects upon accidental ingestion, inhalation, or skin absorption.
-
Irritation: Possible skin, eye, and respiratory tract irritant.
-
Target Organ Effects: Primarily affects the renal system.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Safety glasses with side shields or safety goggles | N95 or higher-rated respirator | Laboratory coat |
| Solution Preparation | Double-gloving with nitrile gloves | Safety glasses with side shields and a face shield | Use in a certified chemical fume hood | Laboratory coat |
| In-vitro/In-vivo Dosing | Double-gloving with nitrile gloves | Safety glasses with side shields or safety goggles | N95 or higher-rated respirator (if outside a fume hood) | Laboratory coat |
| Waste Disposal | Double-gloving with nitrile gloves | Safety glasses with side shields | N95 or higher-rated respirator (if handling powders) | Laboratory coat |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Weighing Solid this compound:
-
Don all required PPE as specified in the table above.
-
Perform weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the weighed compound to a sealed container.
-
Clean the balance and surrounding surfaces with a damp cloth after use to remove any residual powder. Dispose of the cloth as hazardous waste.
Preparing this compound Solutions:
-
Don all required PPE.
-
Conduct all solution preparation activities within a certified chemical fume hood.
-
Slowly add the solvent to the weighed this compound to avoid splashing.
-
Ensure the container is securely capped and mixed thoroughly.
-
Label the solution container clearly with the compound name, concentration, date, and hazard symbols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed. |
| Contaminated PPE (Gloves, etc.) | Dispose of in a designated hazardous waste container immediately after use. |
| Contaminated Labware (disposable) | Place in a designated hazardous waste container. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations for pharmaceutical waste.[4]
Figure 2. Logical flow for the proper disposal of this compound waste.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's safety officer for any specific questions or concerns.
References
- 1. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretics - Mayo Clinic [mayoclinic.org]
- 3. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
